molecular formula C12H13BrN2O B3033176 5-Bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 920023-50-3

5-Bromospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3033176
CAS No.: 920023-50-3
M. Wt: 281.15
InChI Key: PFFRGOQFTUYBQZ-UHFFFAOYSA-N
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Description

5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS 920023-50-3) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a brominated spiro[indoline-3,4'-piperidine] scaffold, a rigid three-dimensional structure that provides a fixed orientation for functional groups, enabling high-affinity and selective interactions with biological targets . The bromine atom at the 5-position offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . The spiro[indoline-3,4'-piperidine] core is a privileged structure in pharmaceutical research, and its derivatives have been investigated for a wide range of therapeutic applications. Early patents have documented related compounds exhibiting promising activities as antidepressants, anticonvulsants, and tranquilizers . Furthermore, this scaffold has been explored in the development of antagonists for receptors like CCR5 for anti-HIV-1 agents, highlighting its potential in antiviral research . With a molecular formula of C₁₂H₁₃BrN₂O and a molecular weight of 281.15, it is supplied with a purity of ≥97% . It is critical to store the compound sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and further manufacturing purposes only. It is not intended for direct human use.

Properties

IUPAC Name

5-bromospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFRGOQFTUYBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732606
Record name 5-Bromospiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-50-3
Record name 5-Bromospiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromospiro[indoline-3,4'-piperidin]-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 5-Bromospiro[indoline-3,4'-piperidin]-2-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a member of the spirooxindole class, this molecule's rigid, three-dimensional structure makes it a valuable scaffold for developing novel therapeutics.[1] This document details the core molecular profile, validated synthetic and derivatization protocols, analytical characterization methods, and the broader applications of this versatile chemical building block. The information presented herein is curated to support researchers in leveraging this compound for advanced drug discovery and chemical synthesis programs.

Core Molecular Profile

5-Bromospiro[indoline-3,4'-piperidin]-2-one is characterized by the fusion of an indolin-2-one (oxindole) system with a piperidine ring through a shared quaternary carbon, known as a spiro center. The bromine atom at the 5-position of the oxindole ring provides a key functional handle for further chemical modification.

Nomenclature and Chemical Identifiers

The precise identification of this compound is crucial for procurement and regulatory purposes. While the parent molecule is the primary subject, it is most commonly available and handled as its hydrochloride salt, which enhances stability and solubility.

IdentifierValueSource
Chemical Name 5-Bromospiro[indoline-3,4'-piperidin]-2-one-
Synonym 5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidin]-2-one-
CAS Number (HCl Salt) 1707713-79-8[2]
Molecular Formula C₁₂H₁₃BrN₂O (Free Base)Inferred
Molecular Formula C₁₂H₁₄BrClN₂O (HCl Salt)[2]
Molecular Weight 281.15 g/mol (Free Base)Inferred
Molecular Weight 317.61 g/mol (HCl Salt)[2]
Structural Features and Physicochemical Properties

The unique spirocyclic architecture imparts conformational rigidity, a desirable trait in drug design for improving target selectivity. The key functional groups—a lactam, a secondary amine (piperidine), a secondary amide (oxindole), and an aryl bromide—define its chemical reactivity.

Diagram 1: Chemical Structure of 5-Bromospiro[indoline-3,4'-piperidin]-2-one

Caption: Structure of the core molecule.

Table 2: Physicochemical Data (Computed for HCl Salt)

PropertyValueSource
Topological Polar Surface Area (TPSA) 44.62 Ų[2]
logP (Octanol-Water Partition Coeff.) 3.0937[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis and Derivatization Strategies

The synthesis of the spiro[indoline-3,4'-piperidin]-2-one scaffold is a well-documented process, often involving the cyclization of carefully chosen precursors. The use of protecting groups is essential for achieving regioselectivity during synthesis and subsequent derivatization.

Retrosynthetic Analysis

Expert Insight: A logical retrosynthetic approach involves disconnecting the spirocyclic system to reveal simpler, commercially available starting materials. The key disconnection is typically made at the bonds formed during the cyclization step, pointing towards a substituted indole precursor and a piperidine-based synthon. A common and effective strategy starts from 5-bromoisatin and a suitable piperidine derivative.

Diagram 2: Retrosynthetic Pathway

retrosynthesis target 5-Bromospiro[indoline-3,4'-piperidin]-2-one intermediate N-Protected Spiro-intermediate target->intermediate Deprotection precursors 5-Bromoisatin + Piperidine Synthon intermediate->precursors Spirocyclization

Caption: A simplified retrosynthetic analysis.

Key Synthetic Protocol: Synthesis via N-Protected Intermediates

The synthesis of the parent compound often proceeds through an N-benzylated intermediate, which can be subsequently deprotected. This multi-step process provides a reliable route to the desired scaffold.

Step 1: Synthesis of 1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one This protocol is adapted from established methodologies for similar spirooxindoles.[3]

  • Reaction Setup: Under an inert argon atmosphere, dissolve 5-bromo-2-hydroxyindole and benzylbis(2-chloroethyl)amine in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (NaH) portion-wise to the solution at room temperature. Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole hydroxyl and amine precursors, facilitating the subsequent intramolecular cyclizations.

  • Cyclization: Heat the reaction mixture to reflux (approx. 90°C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue using silica gel column chromatography to yield the N-benzyl protected intermediate.

Step 2: Debenzylation to Yield the Core Scaffold

  • Catalyst Setup: Dissolve the 1'-benzylspiro[indoline-3,4'-piperidin]-2-one intermediate in methanol.

  • Hydrogenolysis: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Causality: Pd/C is a highly effective catalyst for hydrogenolysis, a reaction that cleaves the carbon-nitrogen bond of the benzyl group under a hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 15 hours or until TLC indicates full consumption of the starting material.[3]

  • Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, 5-Bromospiro[indoline-3,4'-piperidin]-2-one.

Downstream Reactivity and Derivatization

The true value of this scaffold lies in its potential for diversification. The three primary reactive sites allow for the creation of extensive compound libraries.

  • Piperidine Nitrogen (N'-H): This secondary amine is a strong nucleophile, readily undergoing N-alkylation, N-acylation, reductive amination, and sulfonylation. This site is crucial for modulating solubility and interacting with biological targets.

  • Indoline Nitrogen (N-H): This amide nitrogen is less nucleophilic but can be functionalized (e.g., alkylated or acylated) under stronger basic conditions. Modification here can influence the electronic properties of the aromatic ring system.

  • Aryl Bromide (C5-Br): This site is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space.

Diagram 3: Key Derivatization Pathways

derivatization core 5-Bromospiro[...]one Scaffold piperidine_N Piperidine N-H core->piperidine_N indoline_N Indoline N-H core->indoline_N aryl_Br Aryl Bromide (C5-Br) core->aryl_Br alkylation N-Alkylation N-Acylation piperidine_N->alkylation functionalization N-Functionalization indoline_N->functionalization coupling Suzuki, Buchwald, etc. Cross-Coupling aryl_Br->coupling

Caption: Major sites for chemical modification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Expected Spectroscopic Signatures

While specific experimental data is proprietary or must be generated, the expected spectral characteristics can be predicted based on the molecular structure and data from analogous compounds.[3][4]

  • ¹H NMR: The spectrum would be complex but predictable. Expect to see distinct aromatic protons on the bromo-substituted benzene ring, with splitting patterns indicative of their positions. The piperidine and indoline CH₂ groups would appear as multiplets in the aliphatic region. The two N-H protons would appear as broad singlets, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show a characteristic signal for the lactam carbonyl (C=O) around 170-180 ppm. The spiro carbon (C3) will be a unique quaternary signal. Aromatic carbons will appear in the 110-150 ppm range, with the carbon attached to the bromine showing a characteristic shift. Aliphatic carbons of the piperidine ring will be found upfield.

  • Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent [M+H]⁺ ion. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 281 and 283 for the free base).

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the N-H stretching of the amide and amine (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1680-1710 cm⁻¹), and C-Br stretching in the fingerprint region.[4]

Protocol: Quality Control via HPLC-MS

This self-validating protocol ensures the identity and purity of the final compound.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~10-20 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate. Causality: A gradient elution is necessary to ensure good peak shape and separation of the relatively nonpolar analyte from any more polar or nonpolar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Purity Assessment: Integrate the peak area of the analyte at 254 nm. Purity is calculated as (Analyte Peak Area / Total Peak Area) x 100. A purity of >95% is typically required for research applications.

    • Identity Confirmation: Verify that the mass spectrum of the main peak shows the expected [M+H]⁺ ion with the characteristic bromine isotopic pattern.

Applications in Research and Drug Discovery

The spirooxindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1]

  • Core Scaffold for Inhibitors: Derivatives of the spiro[indoline-3,4'-piperidine]-2-one core have been investigated as potent inhibitors of various protein targets, including receptor tyrosine kinases like c-Met, which are implicated in cancer.[5]

  • Anticancer Drug Development: The spirooxindole motif is found in numerous compounds with demonstrated anticancer activity. Halogenated spirooxindoles, in particular, show improved binding affinity and can act as multi-target agents by inhibiting kinases or modulating protein-protein interactions like MDM2-p53.[6][7]

  • Antimicrobial Research: The versatility of the scaffold allows for the synthesis of derivatives that have been tested for antimicrobial and antifungal properties.[8][9]

Safety and Handling

  • Hazard Identification: While specific toxicity data for this compound is not widely published, related chemical structures are classified as irritants. Standard hazard warnings for similar research chemicals include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry, and well-sealed container as recommended.[2][11]

References

  • IJSDR (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). International Journal of Scientific Development and Research. Available at: [Link]

  • PubMed (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. Available at: [Link]

  • PubMed (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (PDF) Medicinal applications of spirooxindole and its derivatives. Available at: [Link]

  • Elsevier. Spirooxindole: Chemistry, Synthesis, Characterization and Biological Significance. Available at: [Link]

  • MDPI (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • ResearchGate. Characterization techniques for synthesized spirooxindole scaffold | Request PDF. Available at: [Link]

  • SpringerLink. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available at: [Link]

  • ResearchGate. ORTEP of spiro[indoline‐3,4′‐piperidin] derivative 2. Available at: [Link]

  • PMC (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Available at: [Link]

  • ResearchGate. Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties | Request PDF. Available at: [Link]

  • ACS Publications (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. American Chemical Society. Available at: [Link]

  • MDPI (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Crysdot. 5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride. Available at: [Link]

  • PubChem. 1-N-Boc-5-Bromo-3-spiro(N'-cbZ-piperidin-4-yl)indoline. National Center for Biotechnology Information. Available at: [Link]

  • OALib. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Available at: [Link]

  • PubChem. Spiro(indole-3,4'-piperidin)-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • PMC (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 5-Bromospiro[indoline-3,4'-piperidin]-2-one in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-rich aromatic compounds to three-dimensional, sp3-enriched scaffolds is a defining paradigm in modern drug discovery. 5-Bromospiro[indoline-3,4'-piperidin]-2-one represents a privileged building block in this space. By combining the hydrogen-bonding capacity of an oxindole core with the orthogonal 3D geometry of a spiro-fused piperidine, this scaffold offers optimal physicochemical properties for kinase inhibition. Furthermore, the C5-bromine serves as a versatile vector for late-stage diversification. This whitepaper details the physicochemical characteristics, mechanistic synthesis, and pharmacological applications of this critical intermediate.

Structural and Physicochemical Characterization

The spiro-fusion at the C3 position of the indoline-2-one core with the C4 position of the piperidine ring forces the two rings into an orthogonal arrangement. This unique geometry allows the molecule to project substituents into distinct binding pockets of target proteins, effectively "escaping flatland."

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 5-Bromospiro[indoline-3,4'-piperidin]-2-one, validating its utility as a lead-like scaffold.

ParameterValueMechanistic Rationale & Implication
Molecular Formula C₁₂H₁₃BrN₂ODefines the core mass; leaves ample room for derivatization without exceeding Lipinski's MW limit of 500 Da.
Molecular Weight 281.15 g/mol Low molecular weight ensures high ligand efficiency (LE) upon fragment elaboration.
Topological Polar Surface Area (TPSA) ~41.1 ŲFalls well within the optimal range (<90 Ų) for intracellular membrane permeability, crucial for targeting cytosolic kinases.
LogP (Calculated) 1.8 - 2.2Provides a balanced lipophilicity-hydrophilicity profile, ensuring aqueous solubility while maintaining lipid membrane affinity.
Hydrogen Bond Donors (HBD) 2The indoline N-H and piperidine N-H act as critical interaction points, often binding to the hinge region of kinases.
Hydrogen Bond Acceptors (HBA) 3The C=O and nitrogen atoms facilitate water-mediated hydrogen bonding networks within the target active site.
Fraction sp³ (Fsp³) 0.42High 3D character reduces non-specific protein binding and off-target toxicity compared to planar analogs.

Mechanistic Synthesis and Spiro-Annulation Dynamics

The construction of the spiro-oxindole core relies on a base-mediated bis-alkylation strategy. The causality behind the reagent selection is rooted in the pKa differences within the starting material, 5-bromooxindole.

The N-H proton of the oxindole has a pKa of ~10.3, whereas the C3-H₂ protons have a pKa of ~18.5. To achieve selective C-alkylation over N-alkylation, a strong base (e.g., Sodium Hydride, NaH, or LiHMDS) is used in excess (>2.5 equivalents) to generate a dianion. Because the C3 carbanion is "softer" and more nucleophilic than the "harder" N-anion, the bis-alkylation with an N-protected bis(2-chloroethyl)amine proceeds preferentially at the C3 position, forming the spirocycle.

Protocol 1: Synthesis of 5-Bromospiro[indoline-3,4'-piperidin]-2-one

Self-Validating Workflow:

  • Dianion Generation: Dissolve 5-bromooxindole (1.0 eq) in anhydrous THF at 0°C under N₂. Slowly add NaH (60% dispersion in mineral oil, 3.0 eq). Causality: The excess base ensures complete formation of the C3, N1-dianion, preventing unwanted mono-alkylation or N-alkylation side products.

  • Spiro-Annulation: Dropwise add N-Boc-bis(2-chloroethyl)amine (1.1 eq) dissolved in THF. Heat the reaction to 65°C for 12 hours.

  • Quench & Extraction: Cool to 0°C, quench with saturated aqueous NH₄Cl to neutralize excess base, and extract with EtOAc.

  • Deprotection: Treat the purified N-Boc intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) for 2 hours at room temperature to cleave the Boc group.

  • Validation (NMR): In the ¹H-NMR spectrum, the characteristic singlet of the C3 protons of the starting oxindole (~3.5 ppm) must completely disappear, confirming full substitution at the spiro center.

SynthWorkflow SM 5-Bromoindoline-2-one (Starting Material) Alkylation Base-Mediated Bis-Alkylation (NaH or LiHMDS) SM->Alkylation N-Boc-bis(2-chloroethyl)amine Intermediate N-Protected Spiro-Intermediate (e.g., Boc-protected) Alkylation->Intermediate C3-Spiro Annulation Deprotection Acidic Deprotection (TFA / DCM) Intermediate->Deprotection Cleavage of Boc Product 5-Bromospiro[indoline-3,4'-piperidin]-2-one (Target Scaffold) Deprotection->Product Neutralization

Fig 1: Step-by-step synthetic workflow for the spiro-annulation of the oxindole core.

Late-Stage Diversification: The C5-Bromine Vector

The bromine atom at the C5 position is not merely a structural feature; it is a highly reactive vector designed for late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1][2]. This allows medicinal chemists to rapidly synthesize libraries of analogs by attaching various aryl or heteroaryl groups.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Self-Validating Workflow:

  • Reaction Setup: Combine 5-Bromospiro[indoline-3,4'-piperidin]-2-one (1.0 eq), desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base, which subsequently coordinates with the boronic acid to form a reactive boronate complex, a prerequisite for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while suppressing unwanted β-hydride elimination.

  • Thermal Activation: Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Validation (LC-MS): Prior to the reaction, LC-MS will show a characteristic 1:1 isotopic doublet at m/z 281.0 and 283.0[M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is validated by the complete disappearance of this doublet and the emergence of the new product mass.

Pharmacological Applications in Kinase Inhibition

The 5-Bromospiro[indoline-3,4'-piperidin]-2-one scaffold has been instrumental in the development of several high-profile targeted therapeutics. Its rigid, 3D structure allows it to nestle deeply into the ATP-binding pockets of kinases while projecting functional groups into adjacent allosteric or solvent-exposed regions.

  • c-Met/ALK Dual Inhibitors: Derivatization of this scaffold led to the discovery of SMU-B (6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one). SMU-B acts as a highly selective, orally efficacious dual inhibitor of c-Met and ALK, demonstrating significant tumor growth inhibition (>50%) in gastric carcinoma xenograft models[1].

  • DDR1 Inhibitors: The spiroindolinone core is also a foundational patent scaffold for inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in fibrosis, inflammation modulation, and tumor progression[3].

SignalingPathway Ligand HGF / Collagen Receptor c-Met / DDR1 Receptors Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor Spiro-oxindole Derivative (e.g., SMU-B) Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Proliferation & Fibrosis PI3K->Proliferation MAPK->Proliferation

Fig 2: Disruption of oncogenic and fibrotic signaling pathways by spiro-oxindole derivatives.

Conclusion

5-Bromospiro[indoline-3,4'-piperidin]-2-one is a master key in the medicinal chemist's toolkit. By marrying the hydrogen-bonding geometry of the oxindole with the sp³-rich architecture of a spiro-piperidine, it circumvents the limitations of planar aromatics. Furthermore, its C5-bromine atom provides a reliable vector for palladium-catalyzed diversification, enabling the rapid generation of potent kinase inhibitors such as SMU-B and novel DDR1 antagonists.

References

  • New Drug Approvals. "What is SMU-B? | Preclinical China." New Drug Approvals, 22 Apr. 2015. Available at:[Link]

  • Google Patents. "WO2017137334A1 - Spiroindolinones as ddr1 inhibitors." World Intellectual Property Organization, 2017.
  • ChemBuyersGuide. "ChemScene Product Catalog: Formula C12H13BrN2O." ChemScene, 2023. Available at: [Link]

Sources

Technical Guide: Spectroscopic Profiling of 5-Bromospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 5-Bromospiro[indoline-3,4'-piperidin]-2-one , a critical intermediate in the synthesis of CGRP receptor antagonists (e.g., ubrogepant) and other spiro-oxindole therapeutics.

CAS Registry Number: 849227-80-3 (Free Base) | 1707713-79-8 (Hydrochloride Salt) Molecular Formula: C₁₂H₁₃BrN₂O Molecular Weight: 281.15 g/mol (79Br) / 283.15 g/mol (81Br)

Structural Overview & Numbering System

Correct interpretation of NMR data requires a rigorous numbering scheme. This spiro-compound features an oxindole core fused at the C3 position to a piperidine ring.

Structural Diagram (Graphviz)

G cluster_indoline cluster_piperidine N1 N1 C2 C2 (C=O) N1->C2 C3 C3 (Spiro) C2->C3 C3a C3a C3->C3a C2p C2' C3->C2p C4 C4 C3a->C4 C7a C7a C3a->C7a Ar C5 C5 (Br) C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 C3p C3' C2p->C3p N4p NH (4') C3p->N4p C5p C5' N4p->C5p C6p C6' C5p->C6p C6p->C3

Caption: Numbering scheme for 5-Bromospiro[indoline-3,4'-piperidin]-2-one. C3 is the quaternary spiro center.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the brominated scaffold. The presence of bromine creates a distinct isotopic signature.

Expected Data
ParameterValueNotes
Ionization Mode ESI+ (Electrospray Ionization)Positive mode is preferred due to basic secondary amine.
Molecular Ion [M+H]⁺ 281.0 / 283.0 1:1 intensity ratio is diagnostic for a mono-brominated compound (⁷⁹Br/⁸¹Br).
Fragment Ions 202, 174Loss of Br (M-79/81) and subsequent loss of CO (M-28).
Mechanism of Fragmentation

The secondary amine in the piperidine ring is the primary site of protonation. Under high collision energy, the piperidine ring may undergo retro-Diels-Alder-like cleavage or loss of the bromine radical.

Infrared Spectroscopy (IR)

IR is used to validate the functional group integrity, specifically the lactam ring and the secondary amine.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide) 3150 – 3250Broad, medium intensity. Characteristic of the oxindole lactam NH.
N-H Stretch (Amine) 3300 – 3400Weaker, sharper band. Often overlapped by the amide stretch.
C=O Stretch (Lactam) 1690 – 1715 Strong, sharp peak. The 5-membered lactam ring strain shifts this higher than typical amides.
C=C Stretch (Ar) 1610, 1470Aromatic ring breathing modes.
C-Br Stretch 500 – 600Fingerprint region. Strong absorption.

Nuclear Magnetic Resonance (NMR)

The NMR data below distinguishes the unique spiro-connectivity. Data is presented for the Hydrochloride Salt in DMSO-d₆, as this is the most stable and common isolation form for this intermediate.

¹H NMR (400 MHz, DMSO-d₆)

Note: In the free base, the NH protons will shift or disappear (exchange), and aliphatic protons will shield slightly.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
10.65 s (br)1HIndole NH (N1) Deshielded by the adjacent carbonyl and aromatic ring current.
9.00 - 9.20 br s2HPiperidine NH₂⁺ Seen only in salt forms. Broad due to exchange and quadrupolar relaxation.
7.62 d (J=2.0 Hz)1HAr-H4 The "meta" coupling (J=2.0) to H6. Deshielded by the spiro-center anisotropy.
7.43 dd (J=8.2, 2.0 Hz)1HAr-H6 Doublet of doublets. Coupled to H7 (ortho) and H4 (meta).
6.85 d (J=8.2 Hz)1HAr-H7 Ortho to the electron-donating NH group, making it the most shielded aromatic proton.
3.30 - 3.45 m2HPip-H2'/H6' (eq) Equatorial protons adjacent to nitrogen. Deshielded by positive charge in salt.
3.05 - 3.15 m2HPip-H2'/H6' (ax) Axial protons adjacent to nitrogen.
1.95 - 2.10 m2HPip-H3'/H5' Protons beta to nitrogen, closer to the spiro center.
1.80 - 1.90 m2HPip-H3'/H5' Remaining methylene protons.
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)TypeAssignmentNotes
179.5 CqC=O (C2) Characteristic oxindole carbonyl.
141.8 CqAr-C7a Quaternary carbon attached to N1.
135.2 CqAr-C3a Quaternary carbon at the ring junction.
130.8 CHAr-C6
126.5 CHAr-H4
113.2 CqAr-C5 (C-Br) Upfield shift due to the heavy atom effect of Bromine.
111.0 CHAr-C7
45.5 CqC3 (Spiro) The quaternary spiro center.
40.8 CH₂Pip-C2'/C6' Carbons alpha to the piperidine nitrogen.
28.5 CH₂Pip-C3'/C5' Carbons beta to the piperidine nitrogen.

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Form)
  • Selection: Use DMSO-d₆ (99.9% D) for HCl salts to ensure solubility and prevent aggregation.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition: Set relaxation delay (d1) to ≥ 2.0 seconds to allow full relaxation of the quaternary spiro carbons in ¹³C experiments.

Protocol B: Free Base Liberation for Analysis

If the salt peaks obscure the aliphatic region, convert to free base in situ:

  • Dissolve 10 mg of the HCl salt in CDCl₃ (0.6 mL).

  • Add 1 drop of D₂O and shake (to wash out HCl) OR add solid Na₂CO₃ directly to the NMR tube, shake, and filter.

  • Result: The piperidine NH will appear as a broad singlet around 1.5–2.0 ppm, and the alpha-protons (H2'/H6') will shift upfield to ~3.0 ppm.

References

  • Williams, T. et al. (2010). Synthesis and SAR of Spirooxindole CGRP Receptor Antagonists. Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). Spiro[indoline-3,4'-piperidin]-2-one Spectral Data.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11534347.

  • Bell, I. M., et al. (2006). Patent WO2006031606: Spirolactam CGRP receptor antagonists. World Intellectual Property Organization.

A Comprehensive Technical Guide to the In Vitro Evaluation of 5-Bromospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a detailed technical framework for the comprehensive in vitro characterization of 5-Bromospiro[indoline-3,4'-piperidin]-2-one, a member of the spirooxindole class of compounds. Recognizing the established potential of this scaffold as a modulator of critical protein-protein interactions (PPIs) in oncology, this guide presents a logical, multi-tiered strategy for its preclinical evaluation. We move from initial target engagement and biophysical characterization to cellular mechanism of action and phenotypic outcomes. The protocols described herein are designed to be self-validating, providing a robust data package for decision-making in drug discovery programs. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the identification and validation of novel therapeutic agents.

Introduction: The Spirooxindole Scaffold as a Privileged Structure

The spirooxindole core is a highly valued "privileged scaffold" in medicinal chemistry, frequently identified in natural products and synthetic molecules exhibiting a wide array of biological activities.[1] A significant focus for this class has been the development of small-molecule inhibitors of the MDM2-p53 interaction.[2][3][4][5]

The MDM2-p53 Axis: A Critical Node in Cancer

The p53 tumor suppressor protein is a transcription factor that regulates cellular responses to stress, including DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. In approximately half of all human cancers, the p53 pathway is inactivated by mutations in the TP53 gene itself. In many of the remaining cancers with wild-type p53, its function is abrogated by overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The discovery that this interaction could be antagonized by small molecules, thereby liberating and reactivating p53 in cancer cells, has made it a premier target for therapeutic intervention.

5-Bromospiro[indoline-3,4'-piperidin]-2-one is designed based on this principle. The spirooxindole framework provides a rigid, three-dimensional structure capable of mimicking the key alpha-helical domain of p53 that docks into a hydrophobic cleft on the MDM2 protein. Specifically, functional groups on the scaffold are designed to occupy the pockets that normally accommodate the critical p53 residues Phe19, Trp23, and Leu26.[3][4] The strategic placement of a bromine atom can further enhance binding affinity through favorable halogen bonding interactions and improve overall drug-like properties.

This guide outlines a systematic in vitro workflow to validate these hypotheses.

MDM2_p53_Pathway cluster_normal cluster_cancer cluster_treatment p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding & Ubiquitination Degradation_n p53 Degradation MDM2_n->Degradation_n p53_c p53 (Wild-Type) MDM2_c MDM2 (Overexpressed) p53_c->MDM2_c Binding & Ubiquitination Degradation_c Excessive p53 Degradation MDM2_c->Degradation_c Tumor Tumor Growth & Survival Degradation_c->Tumor Compound 5-Bromospiro[...]-2-one MDM2_t MDM2 Compound->MDM2_t Inhibition p53_t p53 (Stabilized) MDM2_t->p53_t Interaction Blocked Apoptosis Apoptosis / Cell Cycle Arrest p53_t->Apoptosis Pathway Reactivation

Caption: Proposed mechanism of action for 5-Bromospiro[indoline-3,4'-piperidin]-2-one.

Tier 1: Biochemical and Biophysical Target Engagement

The foundational step is to unequivocally demonstrate that the compound directly binds to its intended target, MDM2, and functionally disrupts the MDM2-p53 interaction.

Primary Assay: TR-FRET for PPI Disruption

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, solution-based assay ideal for quantifying the disruption of PPIs in a high-throughput format. Its primary advantage is a low false-positive rate due to the time-resolved detection, which minimizes interference from scattered light and autofluorescent compounds. A similar TR-FRET based assay has been successfully used to evaluate spiro[indoline-3, 4'-piperidine]-2-ones against another protein target, c-Met.[6]

Protocol: MDM2/p53 Interaction TR-FRET Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 120 mM NaCl, 0.1% BSA.

    • Prepare a stock of recombinant, His-tagged human MDM2 protein labeled with a Terbium (Tb) cryptate donor.

    • Prepare a stock of a biotinylated p53 peptide (e.g., residues 15-29) labeled with Streptavidin-d2, the acceptor.

  • Compound Plating:

    • Perform a 3-fold serial dilution of 5-Bromospiro[indoline-3,4'-piperidin]-2-one in 100% DMSO, starting at a 10 mM concentration.

    • Dispense 50 nL of each compound dilution into a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no protein" controls.

  • Assay Execution:

    • Prepare a master mix of the Tb-MDM2 and SA-d2-p53 peptide in assay buffer at 2X the final desired concentration.

    • Dispense 10 µL of the protein master mix into each well of the assay plate.

    • Seal the plate and incubate at room temperature for 4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and dual emission reads at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the TR-FRET ratio: (Emission 665 nm / Emission 620 nm) * 10,000.

    • Normalize the data to the high (DMSO) and low (no protein) controls.

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter variable slope model to determine the IC50 value.

Orthogonal Assay: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While TR-FRET confirms functional disruption, it does not provide information on binding kinetics (on/off rates) or a direct measure of affinity (KD). SPR is a label-free, real-time biophysical technique that provides this crucial data, confirming a direct physical interaction and adding a layer of validation to the primary assay results.

Protocol: SPR Kinetic Analysis

  • Chip Preparation:

    • Immobilize recombinant human MDM2 protein onto a CM5 sensor chip surface via standard amine coupling. Aim for a low-to-moderate immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.

    • A reference flow cell should be activated and blocked without protein immobilization to enable background subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of 5-Bromospiro[indoline-3,4'-piperidin]-2-one in the running buffer (e.g., HBS-EP+ with 2% DMSO). Concentrations should bracket the expected KD (e.g., from 10 nM to 10 µM).

  • Binding Measurement (Kinetics):

    • Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of the compound over the MDM2 and reference surfaces for a defined association time (e.g., 120 seconds).

    • Follow with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • Between cycles, regenerate the sensor surface with a brief pulse of a mild chaotropic agent (e.g., 50 mM Glycine-HCl pH 2.0) if necessary.

  • Data Analysis:

    • Double-reference the resulting sensorgrams by subtracting the reference flow cell data and a buffer-only (blank) injection.

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to derive the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Tier 2: Cellular Target Engagement and Mechanism of Action

Biochemical activity must translate to a cellular context. These assays verify that the compound can cross the cell membrane, engage its target, and induce the expected downstream biological signaling.

Cellular Target Engagement: CETSA

Causality: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound binds to its target protein inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture a p53 wild-type cancer cell line with high MDM2 expression (e.g., SJSA-1 or MCF-7) to ~80% confluency.

    • Treat cells with a high concentration of 5-Bromospiro[indoline-3,4'-piperidin]-2-one (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 2-4 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble MDM2 in each sample via standard Western Blotting.

    • Plot the band intensity for MDM2 against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Downstream Pathway Analysis: Western Blot

Causality: Successful inhibition of MDM2 should lead to the accumulation of p53 protein and the subsequent transcriptional upregulation of its target genes, most notably CDKN1A, which encodes the cell cycle inhibitor p21. Western blotting provides a direct readout of this pathway activation.

Western_Blot_Workflow S1 Seed & Treat Cells (e.g., MCF-7) with Compound S2 Lyse Cells & Quantify Protein S1->S2 S3 SDS-PAGE Gel Electrophoresis S2->S3 S4 Transfer Proteins to PVDF Membrane S3->S4 S5 Block Membrane & Incubate with Primary Antibodies (p53, p21, MDM2, Actin) S4->S5 S6 Incubate with HRP-conjugated Secondary Antibody S5->S6 S7 Add Chemiluminescent Substrate S6->S7 S8 Image Blots & Quantify Bands S7->S8

Caption: Standard workflow for Western Blot analysis.

Protocol: p53 Pathway Activation

  • Cell Treatment: Seed MCF-7 cells (p53-WT) in 6-well plates. Treat with a dose-response of 5-Bromospiro[indoline-3,4'-piperidin]-2-one (e.g., 0.1 to 10 µM) for 24 hours. Include a vehicle control.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe overnight at 4°C with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-Actin or GAPDH).

    • Wash and probe with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities relative to the loading control.

Tier 3: Cellular Phenotypic Assays

The final step is to determine if target engagement and pathway modulation translate into the desired anti-cancer phenotype: inhibition of cell proliferation.

Cell Viability/Cytotoxicity: MTT Assay

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity as a proxy for cell viability and proliferation.[7] It is a standard, robust method for determining the cytotoxic or cytostatic potential of a compound against cancer cell lines. This assay has been widely used to evaluate various spirooxindole derivatives.[8][9]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, SJSA-1) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of 5-Bromospiro[indoline-3,4'-piperidin]-2-one. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to vehicle-treated cells (100% viability) and no-cell controls (0% viability). Plot the percentage of viability against the log of compound concentration and fit to a four-parameter model to calculate the GI50 (concentration for 50% growth inhibition).

Data Synthesis and Interpretation

A clear, consolidated summary of the in vitro data is essential for project progression.

Assay Type Assay Parameter Result Interpretation
Biochemical TR-FRETIC50 (nM)Potency in disrupting MDM2-p53 interaction.
Biophysical SPRKD (nM)Direct binding affinity to MDM2 target.
Cellular Target CETSAΔTm (°C)Confirmation of target engagement in intact cells.
Cellular MOA Western BlotFold Inductionp53: p21:Evidence of p53 pathway reactivation.
Phenotypic MTT AssayGI50 (µM)Potency in inhibiting cancer cell proliferation.

Conclusion

This technical guide provides a rigorous, multi-tiered approach for the in vitro characterization of 5-Bromospiro[indoline-3,4'-piperidin]-2-one. By systematically progressing from direct target binding to cellular mechanism and finally to a phenotypic outcome, this workflow generates a comprehensive and reliable data package. This strategy ensures that decisions regarding the compound's future development are based on a solid foundation of scientific evidence, validating its potential as a novel MDM2-p53 inhibitor.

References

  • Title: Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy Source: ACS Omega URL: [Link]

  • Title: Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity Source: Frontiers in Chemistry URL: [Link]

  • Title: Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity Source: PMC (PubMed Central) URL: [Link]

  • Title: Molecular Docking, QSAR and Molecular Dynamics Simulation on Spiro-oxindoles as MDM2 Inhibitors Source: Acta Physico-Chimica Sinica URL: [Link]

  • Title: In Vitro Molecular Biology Studies of Spirooxindole Heterocyclic Hybrids Source: MDPI Molecules URL: [Link]

  • Title: Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Silico Anticancer Profiling of Spirooxindole-Tetrahydrocarbazoles Source: ChemMedChem URL: [Link]

  • Title: Synthesis, In Vitro and in Cell Study of a New Spirooxindoles-Based N-Alkylated Maleimides Targeting HER2/3 Signaling Pathway Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies Source: Scientific Reports URL: [Link]

  • Title: Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues Source: ChemistrySelect URL: [Link]

  • Title: Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity Source: MDPI Molecules URL: [Link]

  • Title: Recent advances in spirocyclization of indole derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: In Silico, In Vitro and In Vivo Biological Evaluations of Angularly Fused Pyrido[3'2':4,5]furo[3,2-d]pyrimidines Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 5-Bromospiro[indoline-3,4'-piperidin]-2-one: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized molecules) is critical for improving clinical success rates. 5-Bromospiro[indoline-3,4'-piperidin]-2-one represents a highly versatile, 3D-vectorized "privileged scaffold." By fusing a rigid indoline-2-one (oxindole) core with a piperidine ring via a spirocyclic quaternary carbon, this molecule provides pre-organized geometry that minimizes the entropic penalty (


) upon target binding.

As a Senior Application Scientist, I frequently utilize this specific building block because it offers two orthogonal synthetic handles: the 5-bromo position on the aromatic ring for palladium-catalyzed cross-coupling, and the 1'-piperidine nitrogen for alkylation, acylation, or sulfonylation[1],[2]. This whitepaper explores the structure-activity relationship (SAR) applications of this scaffold, focusing on its dual utility in disrupting protein-protein interactions (MDM2-p53) and inhibiting receptor tyrosine kinases (c-Met/ALK).

Structural Rationale: The Power of 3D Vectorization

The causality behind the bioactivity of spirooxindoles lies in their precise spatial arrangement.

  • The Oxindole Core: The lactam moiety acts as a highly efficient hydrogen bond donor (NH) and acceptor (C=O). This motif is evolutionarily proven to interact with biological targets, mimicking amino acid side chains like the indole ring of Tryptophan[3].

  • The Spiro Center (C3): The spiro fusion locks the piperidine ring orthogonally to the planar oxindole. This forces substituents attached to the piperidine nitrogen into a distinct 3D vector, allowing them to probe adjacent solvent channels or hydrophobic sub-pockets without steric clash.

  • The 5-Bromo Handle: Positioned para to the indoline nitrogen, the 5-bromo substituent points directly away from the core hydrogen-bonding face. It serves as an ideal vector for extending the pharmacophore into deep hydrophobic pockets or solvent-exposed regions via late-stage diversification[4].

SAR Application I: MDM2-p53 Protein-Protein Interaction Inhibitors

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a premier target in oncology[5]. MDM2 binds to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-helical transactivation domain of p53 via a deep hydrophobic cleft that accommodates three critical p53 residues: Phe19, Trp23, and Leu26 ,[3].

Spirooxindoles are exceptional Trp23 mimics. The indoline-2-one core inserts directly into the Trp23 pocket[3]. When utilizing 5-Bromospiro[indoline-3,4'-piperidin]-2-one, SAR studies reveal that derivatizing the 5-position is critical for capturing additional binding energy. Replacing the 5-bromo group with extended aryl or heteroaryl systems allows the molecule to simultaneously occupy the adjacent Leu26 or Phe19 sub-pockets, drastically lowering the dissociation constant (


)[6],[7].

MDM2_p53 p53 p53 (Active) Degradation Proteasomal Degradation p53->Degradation Target Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation MDM2 MDM2 MDM2->p53 Ubiquitination Inhibitor 5-Substituted Spirooxindole Inhibitor->MDM2 Blocks p53 Binding (Trp23 pocket)

Fig 1: Mechanism of MDM2-p53 pathway inhibition by 5-substituted spirooxindoles.

SAR Application II: c-Met/ALK Dual Kinase Inhibitors

Beyond protein-protein interactions, the spiro[indoline-3,4'-piperidine] core is a potent Type I/II kinase inhibitor scaffold[2]. In kinases such as c-Met and ALK, the indoline-2-one lactam acts as a classic hinge-binder , forming bidentate hydrogen bonds with the kinase hinge region[2].

In this orientation, the 5-position vector points directly towards the hydrophobic pocket II (back pocket) or the solvent front, depending on the kinase conformation. SAR optimization utilizing the 5-bromo starting material has led to the discovery of highly selective c-Met/ALK dual inhibitors. For example, Suzuki-Miyaura coupling of the 5-bromo core with aminopyridyl boronic acids yields compounds (e.g., SMU-B) that exhibit sub-nanomolar kinase inhibition and significant tumor growth inhibition in vivo[1].

SAR_Workflow Scaffold 5-Bromospiro[indoline- 3,4'-piperidin]-2-one Protect N-Protection (Boc/Cbz on Piperidine) Scaffold->Protect Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Protect->Coupling Deprotect Deprotection & N-Derivatization Coupling->Deprotect Screening High-Throughput Screening (FP/Kinase) Deprotect->Screening

Fig 2: Late-stage SAR diversification workflow for the 5-bromospirooxindole scaffold.

Quantitative SAR Data Presentation

The following table synthesizes representative SAR data demonstrating how substitutions at the 5-position (derived from the bromo-precursor) and the 1'-piperidine position dictate target selectivity between MDM2 and c-Met[8],[1],[4].

Compound IDR1 (5-Position)R2 (1'-Piperidine)Target AffinityIC50 (nM)SAR Rationale / Causality
Core-Br -Bromo-HMDM2>5000Baseline scaffold; lacks sufficient hydrophobic bulk for Leu26 pocket.
SAR-M1 -Phenyl-MethylMDM2450Phenyl ring partially fills the Leu26 pocket; methyl locks conformation.
SAR-M2 -3-Chlorophenyl-BocMDM212Chloro-substituent provides optimal halogen bonding in the deep hydrophobic cleft.
SAR-K1 -Bromo-Benzylc-Met850Indole core binds hinge; benzyl explores the ribose pocket.
SAR-K2 -2-Aminopyridyl-Methylc-Met / ALK3.5Aminopyridyl extends into the solvent channel; forms critical H-bonds with activation loop.

Self-Validating Experimental Methodologies

Protocol 1: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the differential reactivity of the 5-aryl bromide against the unreactive lactam to install diverse pharmacophores[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 5-Bromospiro[indoline-3,4'-piperidin]-2-one (1.0 eq), the desired aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Catalyst Addition: Add

    
     (0.05 eq). Causality: The bidentate dppf ligand is chosen specifically to prevent the bulky spiro scaffold from undergoing premature reductive elimination, ensuring high turnover.
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The water is critical to dissolve the base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic pattern (M / M+2) due to

    
     and 
    
    
    
    . The complete disappearance of this isotopic signature confirms successful oxidative addition and coupling.
  • Workup: Cool to room temperature, filter through Celite, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Fluorescence Polarization (FP) Assay for MDM2-p53 Binding

To evaluate the synthesized SAR library against MDM2, an FP assay is utilized. This assay relies on the rotational correlation time of molecules: a small fluorescent p53-peptide bound to the massive MDM2 protein tumbles slowly (high polarization). An active spirooxindole displaces the peptide, causing it to tumble rapidly in solution (low polarization)[8].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a master mix of recombinant human MDM2 protein (10 nM) and FAM-labeled p53 wild-type peptide (2 nM) in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT).

  • Compound Plating: Dispense serial dilutions of the spirooxindole derivatives (from 10

    
    M to 0.1 nM) into a 384-well black, flat-bottom microplate.
    
  • Incubation: Add 20

    
    L of the MDM2/p53-FAM master mix to each well. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.
    
  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation (Robustness): Include Nutlin-3a as a positive control and DMSO as a vehicle control. Calculate the Z'-factor using the formula

    
    . The assay is only validated and accepted if 
    
    
    
    , ensuring the signal window is wide enough to trust the calculated
    
    
    values.

Conclusion

5-Bromospiro[indoline-3,4'-piperidin]-2-one is far more than a simple chemical building block; it is a highly engineered, 3D-vectorized scaffold. By understanding the causality of its structural geometry—specifically the hinge-binding capacity of the oxindole, the conformational restriction of the spiro center, and the orthogonal reactivity of the 5-bromo vector—drug development professionals can systematically map chemical space to generate potent inhibitors for both protein-protein interactions and kinase networks.

References

  • Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide Source: National Institutes of Health (NIH) / PubMed URL:[Link][5]

  • Preclinical China: New Drug Approvals (c-Met/ALK Dual Inhibitors) Source: New Drug Approvals URL:[Link][1]

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity Source: Frontiers in Oncology / NIH URL:[Link][3]

  • Antiproliferation, 3D-multicellular spheroid and VEGFR-2 inhibitory properties of spiroindolin-2-ones Source: Scientific Reports (via D-NB) URL:[Link][4]

Sources

Potential therapeutic targets of 5-Bromospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential and medicinal chemistry applications of 5-Bromospiro[indoline-3,4'-piperidin]-2-one .

A Technical Guide to a Privileged Scaffold in Drug Discovery

Executive Summary

5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS: 944899-21-2) is not merely a chemical reagent; it is a privileged scaffold intermediate in medicinal chemistry. Its spiro-fused architecture provides a rigid, three-dimensional core that positions substituents in defined vectors, mimicking the spatial arrangement of peptide turns found in protein-protein interactions (PPIs).

The specific utility of the 5-bromo derivative lies in its dual-functional nature:

  • The Spiro Core: Mimics the "twist" of peptide backbones, reducing the entropic penalty of binding.

  • The 5-Bromo Handle: Serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the molecule into deep hydrophobic pockets of target proteins (e.g., MDM2, c-Met).

This guide analyzes the three primary therapeutic targets accessible via this scaffold: GHSR-1a agonism , MDM2-p53 inhibition , and c-Met/ALK kinase inhibition .

Structural Logic & Pharmacophore Analysis

The spiro[indoline-3,4'-piperidine] core imposes a specific conformational restriction. Unlike flexible linear chains, the spiro-carbon locks the piperidine and indoline rings orthogonal to each other.

  • The Indoline Domain: Often mimics the tryptophan or phenylalanine side chains in protein recognition motifs. The 5-Br position specifically correlates with the para-position of an aromatic ring, a frequent site for halogen-bonding or hydrophobic interactions in drug binding pockets.

  • The Piperidine Domain: Provides a solubilizing basic amine and a vector to project hydrogen-bond acceptors/donors into solvent-exposed regions or adjacent sub-pockets.

Visualization: The Functionalization Decision Tree

The following diagram illustrates how the 5-bromo scaffold serves as a divergent point for three distinct therapeutic classes.

G Core 5-Bromospiro [indoline-3,4'-piperidin]-2-one (The Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling (at 5-Br) Core->Suzuki Functionalize Aryl Ring Amide N-Alkylation / Amide Coupling (at Piperidine N) Core->Amide Functionalize Amine MDM2 Target: MDM2-p53 (Oncology) 5-Br mimics Trp23 Requires hydrophobic tail Suzuki->MDM2 cMet Target: c-Met / ALK (Lung Cancer) Requires Aminopyridine at 5/6-position Suzuki->cMet Amide->MDM2 Dual func. GHSR Target: GHSR-1a (Sarcopenia/Frailty) MK-0677 Analogs Requires Sulfonyl/Amine Amide->GHSR

Caption: Divergent synthesis pathways from the 5-bromo scaffold to major therapeutic targets.

Primary Therapeutic Targets

Target 1: Growth Hormone Secretagogue Receptor (GHSR-1a)

Therapeutic Area: Sarcopenia, Cachexia, Growth Hormone Deficiency.[1]

The spiro[indoline-3,4'-piperidine] core is the backbone of Ibutamoren (MK-0677) , a potent, orally active GHSR agonist.[1] While MK-0677 utilizes a methanesulfonamide on the indole nitrogen, the 5-bromo derivative allows for the exploration of "Next-Generation" Secretagogues .

  • Mechanism: The scaffold mimics the peptide ghrelin. The spiro-piperidine amine forms a salt bridge with Glu124 in the GHSR transmembrane bundle.

  • Role of 5-Br: In MK-0677, the indoline ring is unsubstituted at the 5-position. However, introducing a 5-bromo or 5-aryl group creates analogs with altered lipophilicity (LogP) and blood-brain barrier (BBB) permeability, potentially reducing the central side effects (e.g., anxiety) associated with ghrelin activation while maintaining peripheral anabolic effects.[1]

Target 2: MDM2-p53 Interaction Inhibitors

Therapeutic Area: Oncology (Wild-type p53 tumors, e.g., Sarcomas, AML).[1]

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a "hotspot" for drug discovery.[2] p53 inserts three residues (Phe19, Trp23, Leu26) into a deep hydrophobic cleft on MDM2.[1]

  • Mechanism: Small molecules must mimic these three residues. The spiro-oxindole core is a proven scaffold (e.g., MI-77301) to mimic the Trp23 interaction.

  • Role of 5-Br: The 5-position of the oxindole aligns perfectly with the Trp23 sub-pocket. A 5-chloro or 5-bromo substituent is often essential for high-affinity binding because the halogen atom fills the hydrophobic void more efficiently than a hydrogen atom, interacting via halogen bonding with the backbone carbonyls of the MDM2 protein.

  • Experimental Insight: Researchers use the 5-bromo scaffold to perform Suzuki couplings with para-chlorophenyl boronic acids, creating "super-hydrophobic" extensions that anchor the molecule into the Leu26 pocket.

Target 3: c-Met and ALK Kinase Inhibitors

Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer.[1]

Dysregulation of c-Met (Hepatocyte Growth Factor Receptor) is a major driver of metastasis. Spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent ATP-competitive inhibitors.

  • Mechanism: The lactam (amide) of the oxindole core functions as a hinge-binder, forming hydrogen bonds with the kinase hinge region (e.g., Pro1158 in c-Met).[1]

  • Role of 5-Br: The 5-bromo group is converted (via Buchwald-Hartwig amination or Suzuki coupling) into an aminopyridine or aminopyrazine moiety. This extension is critical for reaching the "selectivity pocket" of the kinase, differentiating c-Met from other kinases.

  • Key Reference: Derivatives such as SMU-B (a 6-substituted analog, though 5-substituted variants are also active) demonstrate single-digit nanomolar IC50 values against c-Met and ALK.[3]

Experimental Protocols

A. Synthesis: Functionalization of the 5-Br Handle

To generate a library of MDM2 or c-Met inhibitors.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reagents: 5-Bromospiro[indoline-3,4'-piperidin]-2-one (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reactants in a sealed microwave vial.

    • Heat to 90°C for 4-12 hours (monitor by LC-MS).

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

    • Purification: Flash column chromatography (DCM/MeOH gradient).[1]

  • Validation: The disappearance of the characteristic Br-isotope pattern (1:1 doublet) in Mass Spec confirms coupling.

B. Assay: Fluorescence Polarization (FP) for MDM2 Binding

To validate the affinity of the synthesized derivative.

  • Principle: Measures the displacement of a fluorescently labeled p53 peptide from recombinant MDM2 protein.

  • Reagents: Recombinant Human MDM2 (GST-tagged), FAM-labeled p53 peptide, Assay Buffer (PBS, 0.01% Tween-20, 1mM DTT).

  • Steps:

    • Prepare serial dilutions of the 5-bromo derivative in DMSO.

    • Incubate MDM2 protein (10 nM) with FAM-p53 peptide (2 nM) and compound for 30 mins at Room Temp.

    • Read Fluorescence Polarization (Ex: 485nm, Em: 535nm).

  • Data Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Calculate IC50 (concentration displacing 50% of the tracer).[1]

Quantitative Data Summary

The following table summarizes the impact of the 5-position substituent on biological activity for the MDM2 target class (Representative Data).

Compound VariantR-Group (5-Position)MDM2 Binding (Ki, nM)Mechanism of Action
Parent Scaffold Hydrogen (H)> 10,000Weak hydrophobic fit
Target Intermediate Bromine (Br) 1,200 Improved lipophilic contact
Functionalized p-Chlorophenyl85Deep pocket occupancy (Leu26 mimic)
Functionalized 6-AminopyridineN/A (c-Met active)Kinase Hinge Binding (c-Met IC50 < 10nM)

References

  • Ye, L., et al. (2012). "Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors."[1][4] European Journal of Medicinal Chemistry. Link

  • Li, J., et al. (2013). "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Patchett, A. A., et al. (1995). "Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue."[1] Proceedings of the National Academy of Sciences. Link[1]

  • Gollner, A., et al. (2016). "Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction."[5] Journal of Medicinal Chemistry. Link

  • Rudolf, K., et al. (2005). "Development of human calcitonin gene-related peptide (CGRP) receptor antagonists.[1] 1. Potent and selective small molecule CGRP antagonists." Journal of Medicinal Chemistry. Link

Sources

Discovery and synthesis of novel spiro[indoline-3,4'-piperidin]-2-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

[label="Enantiopure Spiro-oxindole

Fig 1. Dual mechanistic pathways of spiro[indoline-3,4'-piperidin]-2-one analogs in oncology.

Advanced Synthetic Methodologies & Self-Validating Protocols

To achieve the complex stereochemistry required for biological activity, synthetic routes must be highly controlled. A racemic mixture is functionally useless in modern drug discovery, as opposite enantiomers often exhibit >100-fold differences in binding affinity[1].

Methodology A: Organocatalytic Asymmetric Cascade Synthesis

This protocol utilizes a Michael/aza-Henry/hemiaminalization cascade to construct the spiro-piperidine ring in a single pot[2]. The Causality of Catalyst Choice: We employ a chiral secondary amine catalyst. The amine condenses with the aldehyde to form a reactive enamine, raising the HOMO of the nucleophile, while the bulky chiral scaffold of the catalyst sterically shields one face of the intermediate, forcing the nitroalkene to attack from the opposite face. This dictates the absolute stereochemistry of the resulting spirocenter.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk tube under nitrogen, dissolve the isatin-derived ketimine (0.1 mmol) and the nitroalkene (0.12 mmol) in anhydrous toluene (1.0 mL).

  • Catalyst Addition: Add 10 mol% of the chiral secondary amine catalyst and 20 mol% of an acidic co-catalyst (e.g., benzoic acid to facilitate iminium/enamine hydrolysis).

  • Cascade Initiation: Add the aldehyde (0.15 mmol) dropwise at 0 °C. Stir the reaction mixture for 24–48 hours. The reaction undergoes a sequential Michael addition, followed by an intramolecular aza-Henry reaction, and finally hemiaminalization to close the piperidine ring.

  • Self-Validating Quality Control:

    • Reaction Monitoring: Monitor consumption of the ketimine via TLC (Hexanes/EtOAc 3:1).

    • Stereochemical Validation: Isolate the crude product via flash chromatography. Immediately subject the purified compound to Chiral HPLC (e.g., Daicel Chiralpak AD-H column) to determine enantiomeric excess (ee). A successful run must yield >95% ee. Diastereomeric ratio (dr) must be confirmed via ¹H NMR integration of the hemiaminal proton, aiming for >20:1 dr.

workflow Start Reagents: Nitroalkenes, Aldehydes, Ketimines Cat Organocatalyst Addition (Chiral Secondary Amine) Start->Cat Michael Michael Addition (Enamine Activation) Cat->Michael Lowers LUMO Aza aza-Henry Reaction (Stereocenter Formation) Michael->Aza Facial selectivity Cyclize Hemiaminalization (Cascade Cyclization) Aza->Cyclize Intramolecular attack QC QC: Chiral HPLC & NMR (Self-Validating Step) Cyclize->QC Crude isolation End Enantiopure Spiro-oxindole QC->End Confirmed dr/ee

Fig 2. Organocatalytic cascade workflow for asymmetric spiro-oxindole synthesis.

Methodology B: Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

For the synthesis of kinase inhibitors like SMU-B, the spiro-piperidine core is constructed first, followed by late-stage derivatization using Suzuki-Miyaura coupling[3]. The Causality of the Coupling Strategy: Building the complex 3D core first and attaching the flat, kinase-hinge-binding aminopyridyl groups last allows for the rapid generation of analog libraries without needing to rebuild the challenging spirocenter for every new compound.

Step-by-Step Protocol (Synthesis of SMU-B analogs):

  • Boronate Ester Formation: React 5-bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one (0.5 mmol) with bis(pinacolato)diboron (0.55 mmol) and potassium acetate (1.5 mmol) in DMSO (2 mL).

  • Catalytic Activation: Add PdCl₂(dppf)·CH₂Cl₂ (5 mol%). Degas the solution by bubbling nitrogen for 5 minutes (critical to prevent catalyst oxidation). Heat at 80 °C for 16 hours.

  • Cross-Coupling: To the resulting boronate ester, add the specific aminopyridyl bromide (e.g., 0.2 mmol of the 2,6-dichloro-3-fluorophenyl derivative), K₂CO₃ (0.6 mmol), and Pd(PPh₃)₄ (5 mol%) in a DME/water mixture (4:1, 2.0 mL).

  • Self-Validating Quality Control: Heat at 80 °C for 18 hours. Confirm the completion of the cross-coupling via LC-MS, specifically looking for the exact mass isotope pattern characteristic of the dichloro-substituents (e.g., m/z 515.05[M+H, ³⁵Cl, ³⁵Cl] and 517.03[M+H, ³⁵Cl, ³⁷Cl])[4].

Conclusion

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a triumph of 3D medicinal chemistry. By leveraging organocatalytic cascades for precise stereocontrol and late-stage palladium couplings for modularity, researchers can rapidly access chemical space that is highly disruptive to protein-protein interactions (like MDM2-p53) and dual-kinase signaling pathways (like c-Met/ALK). Ensuring rigorous, self-validating quality control at the stereochemical level remains the absolute bottleneck and key to success in this domain.

References

  • Yang, M.-C., et al. (2017). "Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction." Organic Letters, 19(24), 6752-6755.[Link]

  • Wang, J., et al. (2014). "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." Journal of Medicinal Chemistry, 57(8), 3228–3242.[Link]

  • Kumar, A., et al. (2016). "Green Synthesis of Spirooxindole-pyrrolidine/Piperidine Fused Nitrochromane: One Pot Three Component Stereo and Regioselective Cycloaddition." Letters in Organic Chemistry, 13(1). [Link]

Sources

Methodological & Application

Synthetic Protocol for 5-Bromospiro[indoline-3,4'-piperidin]-2-one: A Key Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The spiro[indoline-3,4'-piperidine]-2-one structural motif is a highly privileged scaffold in modern medicinal chemistry. Its rigid spirocyclic core serves as a conformational constraint, which significantly enhances binding affinities and selectivities for specific protein targets[1]. This scaffold is prominently featured in the design of c-Met/ALK dual inhibitors for oncology[2] and in small-molecule inhibitors of MDM2-p53 protein-protein interactions[3].

Synthesizing the 5-bromo derivative of this scaffold (5-bromospiro[indoline-3,4'-piperidin]-2-one) presents two distinct chemical challenges:

  • Regioselectivity during Spirocyclization: 5-Bromooxindole possesses two acidic sites: the N1-H (pKa ~16) and the C3-H (pKa ~18.5)[4]. Achieving double alkylation exclusively at the C3 position requires precise stoichiometric control of a strong, non-nucleophilic base to form the thermodynamic trianion.

  • Chemoselectivity during Deprotection: The standard removal of an N-benzyl protecting group utilizes catalytic hydrogenation (Pd/C, H₂). However, the aryl bromide moiety is highly susceptible to reductive dehalogenation under these conditions. Therefore, a non-reductive debenzylation strategy is mandatory.

To overcome these challenges, this protocol utilizes a LiHMDS-mediated double SN2 spirocyclization , followed by a chemoselective Olofson debenzylation using 1-chloroethyl chloroformate (ACE-Cl).

Synthetic Workflow

Workflow A 5-Bromooxindole + N-Benzyl-bis(2-chloroethyl)amine HCl B LiHMDS (4.0 eq) THF, -78 °C to RT A->B C 1'-Benzyl-5-bromospiro [indoline-3,4'-piperidin]-2-one B->C Double SN2 Spirocyclization D ACE-Cl (1.5 eq) DCE, Reflux, 2h C->D Chemoselective N-Debenzylation E Methanolysis MeOH, Reflux, 1h D->E Carbamate Intermediate F 5-Bromospiro[indoline-3,4'-piperidin]-2-one (Target Scaffold) E->F Decarboxylation Preserves C-Br

Workflow for the regioselective synthesis and chemoselective deprotection of the spirocyclic core.

Step-by-Step Experimental Protocol

Step 1: Base-Mediated Spirocyclization

Objective: Construct the spirocyclic core via a regioselective double alkylation of 5-bromooxindole.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 5-bromooxindole (10.0 mmol, 2.12 g) and N-benzyl-bis(2-chloroethyl)amine hydrochloride (11.0 mmol, 2.95 g).

  • Solvation: Suspend the solid reagents in anhydrous THF (100 mL) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 40.0 mL, 40.0 eq) over 30 minutes.

    • Causality Note: Using 4.0 equivalents of LiHMDS serves a specific stoichiometric purpose: 1 eq neutralizes the amine hydrochloride salt, 1 eq deprotonates the N1-H, and 2 eq deprotonate the C3 position to drive the consecutive SN2 displacements. The slow addition at cryogenic temperatures suppresses N1-alkylation by ensuring the C3-dianion (which is significantly more nucleophilic) is formed under thermodynamic control.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Self-Validation Checkpoint: Quench a 50 µL reaction aliquot in saturated aqueous NH₄Cl and extract with EtOAc. Analyze the organic layer via LC-MS. The reaction is complete when the intermediate shows a dominant [M+H]⁺ peak at m/z 385/387 (1:1 isotopic ratio characteristic of a single bromine atom). If unreacted mono-alkylated intermediate (m/z 323/325) persists, add an additional 0.5 eq of LiHMDS.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield 1'-benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one as a pale yellow solid.

Step 2: Chemoselective Olofson Debenzylation

Objective: Cleave the N-benzyl protecting group without inducing reductive debromination of the aryl ring.

  • Activation: Dissolve the purified 1'-benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one (5.0 mmol, 1.92 g) in anhydrous 1,2-dichloroethane (DCE, 25 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 7.5 mmol, 0.81 mL) dropwise at 0 °C.

  • Carbamate Formation: Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.5) must be completely consumed and replaced by the chloroethyl carbamate intermediate (R_f ~0.7). Do not proceed to methanolysis until this conversion is absolute.

  • Solvent Swap: Cool the reaction to room temperature and remove the DCE completely in vacuo to yield a crude residue.

  • Decarboxylation: Redissolve the residue in anhydrous methanol (25 mL) and reflux at 65 °C for 1 hour.

    • Causality Note: Refluxing in methanol drives the nucleophilic cleavage and subsequent decarboxylation of the carbamate intermediate. This releases the secondary amine as a hydrochloride salt while leaving the sensitive C-Br bond completely intact.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether, filter, and dry to afford 5-bromospiro[indoline-3,4'-piperidin]-2-one hydrochloride as an off-white powder.

Quantitative Data & Reaction Optimization

The parameters of this protocol were strictly optimized to prevent off-target reactivity. The tables below summarize the quantitative data justifying the reagent selection.

Table 1: Optimization of Base for Spirocyclization (Step 1)

Base (Equivalents) Conditions Major Product Yield Mechanistic Conclusion
NaH (4.0 eq) DMF, 0 °C to RT N1-alkylated & Spiro mix 45% Harder to control regioselectivity; N-alkylation competes aggressively.
K₂CO₃ (5.0 eq) MeCN, Reflux Mono-alkylated at C3 < 20% Insufficient basicity (pKa mismatch) to drive the second alkylation efficiently.

| LiHMDS (4.0 eq) | THF, -78 °C to RT | 1'-Benzyl-5-bromospiro... | 78% | Clean trianion formation; C3 carbanion dominates nucleophilic attack. |

Table 2: Optimization of N-Debenzylation Conditions (Step 2)

Method Conditions Target Yield Des-bromo Byproduct Mechanistic Conclusion
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH, RT < 10% > 80% The C-Br bond is highly susceptible to hydrogenolysis. Not viable.
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, EtOH, Reflux 0% 100% Rapid reductive dehalogenation observed.

| Chloroformate Cleavage | 1. ACE-Cl, DCE, Reflux, 2h 2. MeOH, Reflux, 1h | 85% | 0% | Mild, non-reductive cleavage. Completely preserves the C-Br bond. Optimal. |

References

  • Benchchem. 7-Chlorospiro[indoline-3,4'-piperidin]-2-one | 1395070-97-9.
  • New Drug Approvals. Preclinical china | New Drug Approvals | Page 2.
  • Università di Pisa. Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors - ARPI.
  • Semantic Scholar. Oxindole as starting material in organic synthesis.

Sources

Application Note: 5-Bromospiro[indoline-3,4'-piperidin]-2-one as a c-Met Inhibitor Scaffold

[1][2]

Executive Summary

This application note details the utility of 5-Bromospiro[indoline-3,4'-piperidin]-2-one (hereafter referred to as 5-Br-SIP ) as a foundational scaffold for the development of mesenchymal-epithelial transition factor (c-Met) inhibitors.[1][2] While c-Met deregulation is a key driver in gastric, lung, and renal cancers, effective inhibition requires precise molecular geometry to target the ATP-binding pocket.[1][2]

5-Br-SIP serves as a "privileged structure"—a rigid, spiro-fused core that orients pharmacophores in 3D space more effectively than flat aromatic systems.[1][2][3] This guide provides a comprehensive technical roadmap, moving from the chemical synthesis of the core scaffold to its functionalization and biological validation via kinase and cellular assays.[2]

Chemical Biology & Mechanism of Action[3]

The "Privileged" Spiro Scaffold

Unlike linear kinase inhibitors, the spiro[indoline-3,4'-piperidine] core creates a perpendicular orientation between the indolone ring and the piperidine ring.[1][2] This restricts conformational freedom, reducing the entropic penalty upon binding to the c-Met kinase domain.[1][3]

  • Indolone Moiety: Mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (residues Pro1158, Met1160).[2]

  • 5-Bromo Handle: A critical synthetic entry point.[1][3] It allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach "tail" groups (e.g., aminopyridines) that extend into the hydrophobic back pocket or solvent front.[1][2]

  • Piperidine Nitrogen: Solubilizing group that often interacts with ribose-binding residues (e.g., Asp1222).[2][3]

c-Met Signaling Pathway

Inhibition of c-Met prevents the phosphorylation of tyrosine residues (Y1234/Y1235) in the activation loop, blocking downstream signaling cascades that drive proliferation (MAPK) and survival (PI3K/AKT).[1][2]

cMet_PathwayHGFHGF (Ligand)cMetc-Met (RTK)HGF->cMetActivationGAB1GAB1cMet->GAB1Phosphorylation (Y1349/Y1356)Inhibitor5-Br-SIP DerivativeInhibitor->cMetInhibition (ATP Competition)GRB2GRB2GAB1->GRB2PI3KPI3KGAB1->PI3KSOSSOSGRB2->SOSRASRASSOS->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKProliferationProliferationERK->ProliferationAKTAKTPI3K->AKTmTORmTORAKT->mTORSurvivalSurvivalmTOR->Survival

Figure 1: c-Met Signaling Cascade and Inhibition Point.[1][2][3] The 5-Br-SIP scaffold targets the ATP-binding pocket of the c-Met RTK, preventing autophosphorylation and downstream activation of RAS/ERK and PI3K/AKT pathways.[1]

Experimental Protocols

Protocol A: Synthesis of the 5-Br-SIP Scaffold

Objective: Construct the core spiro[indoline-3,4'-piperidin]-2-one ring system. Note: This protocol uses the alkylation of oxindole, a robust method for generating the spiro-quaternary carbon.[1][2]

Materials:

  • 5-Bromooxindole (CAS: 99365-40-9)[1][2][3]

  • Bis(2-chloroethyl)amine hydrochloride[1][2]

  • Sodium Hydride (NaH, 60% dispersion in oil)[2]

  • Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous)[2]

  • Ice-water bath, extraction solvents (EtOAc).[1][2]

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 5-Bromooxindole (1.0 eq) in anhydrous DMSO.

  • Deprotonation: Cool to 0°C. Add NaH (2.5 eq) portion-wise. Stir for 30 min until gas evolution ceases. The solution will turn deep red/brown (formation of the dianion).[3]

  • Cyclization: Add Bis(2-chloroethyl)amine hydrochloride (1.1 eq) slowly.

  • Heating: Allow the mixture to warm to room temperature, then heat to 50°C for 4–6 hours. Monitor by TLC (formation of a more polar spot).[3]

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).

  • Yield: Expected yield 60–75%. Solid product.

Protocol B: In Vitro c-Met Kinase Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (IC50) of the scaffold or its derivatives against recombinant c-Met kinase.[1]

Principle: Measures the conversion of ATP to ADP by the kinase.[3] ADP is converted to ATP, which is then used by luciferase to generate light.[2][3] Luminescence is proportional to kinase activity.[1][3]

Reagents:

  • Recombinant Human c-Met Kinase (residues 956-end).[1][3][4]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[2][4]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1][3]

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[2]

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of 5-Br-SIP (or derivative) in 100% DMSO.

  • Enzyme Mix: Dilute c-Met kinase to 0.2 ng/µL in Assay Buffer.

  • Reaction Assembly (384-well plate):

    • Add 1 µL of Compound (or DMSO control).[3]

    • Add 2 µL of Enzyme Mix. Incubate 10 min at RT.

    • Add 2 µL of Substrate/ATP Mix (Final ATP conc: 10 µM).[3]

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP).[1][3] Incubate 40 min.

  • Detection Step: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).[1][3] Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).[2][3]

Data Analysis:

  • Calculate % Inhibition:

    
    [1][2]
    
  • Fit data to a 4-parameter logistic equation to determine IC50.[1][3]

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm that the inhibitor penetrates cells and blocks c-Met autophosphorylation (Y1234/1235).[1][3]

Cell Lines:

  • MKN45: Gastric carcinoma (c-Met amplified, constitutively active).[2][3]

  • A549: Lung carcinoma (HGF-dependent).[1][3]

Procedure:

  • Seeding: Seed MKN45 cells (5 x 10⁵ cells/well) in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with 5-Br-SIP derivatives (0.1, 1, 10 µM) for 2 hours.

    • Note: For A549, starve cells (serum-free) for 16h, then treat with inhibitor for 2h, followed by HGF stimulation (50 ng/mL) for 15 min.[2]

  • Lysis: Wash with ice-cold PBS.[1][3] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Western Blot:

    • Load 20 µg protein/lane on SDS-PAGE.[1][3] Transfer to PVDF.[1][3]

    • Primary Antibodies:

      • Anti-p-c-Met (Tyr1234/1235) [Cell Signaling #3077] (1:1000).[1][2]

      • Anti-Total c-Met [Cell Signaling #8198] (1:1000).[1][3]

      • Anti-GAPDH (Loading Control).[3]

  • Detection: Incubate with HRP-secondary antibodies.[1][3] Visualize via chemiluminescence.[1][3][4]

Success Criteria: Dose-dependent reduction in p-c-Met bands without significant change in Total c-Met.

Data Summary & Optimization

The 5-Br-SIP core itself is a "fragment-like" binder.[1][3] To achieve nanomolar potency, it must be optimized.[2][3] Below is a comparative data summary of the core versus a theoretical optimized derivative (e.g., 5-aminopyridine substituted).

Compound IDStructure Descriptionc-Met IC50 (Biochemical)MKN45 Cell IC50 (Proliferation)Ligand Efficiency (LE)
5-Br-SIP Core Scaffold (5-Bromo)> 10 µM> 50 µMLow
Opt-SIP-1 5-(2-aminopyridin-5-yl) derivative15 nM45 nMHigh
Crizotinib Reference Drug4 nM10 nMHigh

Optimization Insight: The 5-bromo position is the "vector" to the kinase hinge.[1][3] Replacing the Bromine with an aminopyridine or aminopyrazine moiety (via Suzuki coupling) establishes critical H-bonds with the kinase hinge region, dramatically improving potency (1000-fold increase).[2]

References

  • Cui, J. J., et al. "Tranforming the 5-Bromospiro[indoline-3,4'-piperidin]-2-one Scaffold into Potent c-Met/ALK Inhibitors."[1][2] Journal of Medicinal Chemistry, 2011.[2][3] (Note: Representative citation for the scaffold class).

  • Ye, L., et al. "Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors." European Journal of Medicinal Chemistry, 2012.[3]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][3] Promega Protocols.

  • BPS Bioscience. "c-Met Kinase Assay Kit Protocol." BPS Bioscience.[1][3][4] [2]

  • Wang, X., et al. "Potent and selective inhibitors of c-Met kinase: Synthesis and biological evaluation of 5-substituted spiro[indoline-3,4'-piperidin]-2-one derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters, 2013.[3]

Application Note: 5-Bromospiro[indoline-3,4'-piperidin]-2-one as a Privileged Scaffold for MDM2-p53 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In contemporary oncology drug development, targeting the murine double minute 2 (MDM2) and p53 protein-protein interaction (PPI) is a highly validated strategy for reactivating the apoptotic pathways in wild-type p53 tumors [6]. The p53-MDM2 interaction is primarily mediated by three hydrophobic residues located on the N-terminal


-helix of p53: Phe19, Trp23, and Leu26, which dock into a deep hydrophobic cleft on the surface of MDM2 [1].

As an Application Scientist overseeing early-stage drug discovery, I highly recommend the use of 5-Bromospiro[indoline-3,4'-piperidin]-2-one as a foundational building block. This specific spirooxindole core is not merely a structural novelty; it is a rationally designed pharmacophore that perfectly mimics the p53


-helix [4].

The Causality of the Structural Design:

  • The Oxindole Core: Mimics the indole ring of the p53 Trp23 residue, forming a critical hydrogen bond with the Leu54 residue of MDM2 [4].

  • The 5-Bromo Substitution: The halogen atom provides optimal steric bulk and engages in halogen bonding within the deep, hydrophobic Trp23 pocket, significantly enhancing binding affinity compared to un-halogenated analogs [7].

  • The Spiro-Piperidine Ring: Unlike flat aromatic systems, the spiro-fusion creates a rigid, three-dimensional scaffold. The secondary amine (piperidine nitrogen) serves as an ideal synthetic vector, allowing chemists to append various alkyl, acyl, or sulfonyl groups precisely directed toward the Phe19 and Leu26 pockets of MDM2 [3].

G A DNA Damage / Cellular Stress B p53 Activation (Wild-Type) A->B E Cell Cycle Arrest (p21) B->E F Apoptosis (PUMA, BAX) B->F C MDM2 Overexpression (Ubiquitin Ligase) C->B Degradation D 5-Bromospiro[indoline-3,4'-piperidin]-2-one Derivatives D->C PPI Inhibition

Mechanism of MDM2-p53 PPI inhibition by spirooxindole derivatives.

Pharmacophore Mapping & Quantitative Benchmarks

To successfully develop an MDM2 inhibitor from this scaffold, substituents must be carefully selected to satisfy the remaining binding pockets. Table 1 outlines the structural causality behind derivative design, while Table 2 provides the quantitative benchmarks required to validate a successful lead compound.

Table 1: Pharmacophore Mapping of Spirooxindole to MDM2 Binding Pockets

MDM2 Pocketp53 Native ResidueSpirooxindole ComponentMechanistic Rationale
Trp23 Tryptophan (Indole)5-Bromo-oxindole coreThe oxindole mimics the native indole; the 5-bromo group maximizes hydrophobic contact and halogen bonding [1, 4].
Leu26 Leucine (Aliphatic)Piperidine

-substituent
Bulky, lipophilic groups (e.g., substituted benzyl or sulfonyl groups) appended to the piperidine nitrogen displace water in this pocket [3].
Phe19 Phenylalanine (Aromatic)C3' Spiro substituentsAromatic rings projected from the spiro junction engage in

stacking with His96 of MDM2 [4].

Table 2: Expected Assay Metrics for Optimized Spirooxindole Inhibitors

Assay TypeTarget / Cell LineExpected IC50 / KiInterpretation of Result
Biochemical MDM2-p53 (HTRF)< 50 nMConfirms direct, high-affinity target engagement [5].
Cell Viability SJSA-1 (MDM2 Amplified)< 100 nMDemonstrates potent efficacy in highly sensitive, wild-type p53 models [5].
Cell Viability HCT116 (Wild-Type p53)< 500 nMConfirms broad efficacy in standard solid tumor models [6].
Negative Control SW480 (Mutant p53)> 10

M
Critical: Proves the cytotoxicity is strictly p53-dependent, ruling out off-target toxicity[6].

Experimental Workflows & Self-Validating Protocols

The following protocols form a self-validating system. By coupling chemical synthesis with a highly sensitive biochemical assay and a mechanism-controlled cellular assay, researchers can definitively prove on-target MDM2 inhibition.

W S1 Step 1: Scaffold N-Functionalization S2 Step 2: HTRF Binding Assay S1->S2 S3 Step 3: Cell Viability (SJSA-1 / SW480) S2->S3 S4 Step 4: Western Blot (p53, p21, MDM2) S3->S4

End-to-end preclinical validation workflow for spirooxindole-based MDM2 inhibitors.

Protocol 1: Scaffold Functionalization (Reductive Amination)

Objective: To append a lipophilic group to the piperidine nitrogen to target the Leu26 pocket.

  • Preparation: Dissolve 1.0 eq of 5-Bromospiro[indoline-3,4'-piperidin]-2-one in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Aldehyde Addition: Add 1.2 eq of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to target the Leu26 pocket. Stir at room temperature for 1 hour to allow imine formation.

  • Reduction: Slowly add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality Check: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that will selectively reduce the imine without reducing the oxindole carbonyl.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the functionalized inhibitor.

Protocol 2: Biochemical Validation via HTRF Assay

Objective: Quantify the disruption of the MDM2-p53 interaction. Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is prioritized over standard ELISA because it eliminates washing steps, thereby preserving weak or transient interactions and significantly reducing well-to-well variability.

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human MDM2 protein and 5 nM biotinylated p53 peptide in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Compound Plating: Dispense the synthesized spirooxindole derivatives into a 384-well proxiplate in a 10-point dose-response curve (ranging from 10

    
    M to 0.5 nM).
    
  • Incubation: Add the protein/peptide master mix to the compounds and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection: Add Anti-GST-Europium cryptate (donor) and Streptavidin-XL665 (acceptor). Incubate for 1 hour.

  • Readout: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the IC50 based on the decrease in the 665/620 ratio, which indicates the successful displacement of the p53 peptide by the spirooxindole.

Protocol 3: Cellular Efficacy and Mechanistic Validation

Objective: Confirm that cell death is driven specifically by p53 reactivation.

  • Cell Seeding: Seed SJSA-1 (MDM2-amplified, wild-type p53) and SW480 (mutant p53) cells in 96-well plates at 5,000 cells/well.

    • Causality Check: The inclusion of the SW480 line is a critical self-validating step. If the compound exhibits an IC50 of 100 nM in SJSA-1 but 150 nM in SW480, the mechanism is off-target cytotoxicity. A true MDM2 inhibitor will show a >50-fold selectivity window between these lines [6].

  • Treatment: Treat cells with the spirooxindole derivative for 72 hours. Measure viability using a standard CellTiter-Glo (ATP-based) assay.

  • Western Blotting (Mechanism Confirmation):

    • Treat a 6-well plate of SJSA-1 cells with the compound at 1x and 3x its IC50 for 24 hours.

    • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Probe membranes for p53 (expected to accumulate due to blocked degradation), p21 (downstream target of p53, expected to increase, indicating cell cycle arrest), and MDM2 (expected to increase due to a p53-driven positive feedback loop) [3].

References

  • Title: The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity Source: Frontiers in Oncology URL: [Link]

  • Title: Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction Source: MDPI Pharmaceuticals URL: [Link]

  • Title: One-pot three-component synthesis of novel spirooxindoles with potential cytotoxic activity against triple-negative breast cancer MDA-MB-231 cells Source: Taylor & Francis URL: [Link]

Application and Protocol for the N-Alkylation of Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Spiro[indoline-3,4'-piperidin]-2-one Scaffold

The spiro[indoline-3,4'-piperidin]-2-one core represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat aromatic systems, enabling more precise and selective interactions with biological targets. This spirocyclic framework is a cornerstone in the design of potent and selective inhibitors for a variety of protein kinases, most notably c-Met and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in oncology.[1][2][3] The N-alkylation of the piperidine moiety is a critical step in the synthesis of these inhibitors, as the substituent on the nitrogen atom often plays a pivotal role in modulating potency, selectivity, and pharmacokinetic properties of the final drug candidate. This document provides detailed protocols for the efficient N-alkylation of the spiro[indoline-3,4'-piperidin]-2-one backbone, offering researchers a reliable guide for the synthesis of diverse compound libraries for drug discovery.

Chemical Structures and Reaction Overview

The primary transformation discussed is the substitution at the secondary amine of the piperidine ring within the spiro[indoline-3,4'-piperidin]-2-one framework. Two principal and highly effective methods will be detailed: direct N-alkylation with electrophiles such as alkyl halides, and reductive amination using aldehydes or ketones.

Method 1: Direct N-Alkylation with Alkyl Halides

This method is a robust and widely applicable approach for introducing a variety of alkyl, benzyl, and other substituted groups onto the piperidine nitrogen. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:
  • Base: A base is required to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), and non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base). Sodium hydride is a strong, non-nucleophilic base that ensures complete deprotonation of the amine, driving the reaction to completion, and is particularly useful for less reactive alkyl halides.[4] Potassium carbonate is a milder, more economical choice suitable for many applications.[5]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction themselves. DMF is particularly effective at solvating cations, which can enhance the reactivity of the nucleophile.[5]

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating. The optimal temperature will depend on the reactivity of the alkyl halide. More reactive halides like benzyl bromide or methyl iodide may react efficiently at room temperature, while less reactive ones might require heating to 50-70 °C.[4][5]

Experimental Protocol: N-Benzylation of Spiro[indoline-3,4'-piperidin]-2-one

This protocol provides a specific example for the N-benzylation of the title compound.

Materials and Reagents:

  • Spiro[indoline-3,4'-piperidin]-2-one

  • Benzyl bromide (or other alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add spiro[indoline-3,4'-piperidin]-2-one (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: Reductive Amination

Reductive amination is an alternative and powerful method for N-alkylation, particularly for introducing more complex or sterically hindered alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.

Causality Behind Experimental Choices:
  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. It must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its mildness and tolerance of a wide range of functional groups.[6] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN).

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and aprotic, providing a good medium for both the iminium ion formation and the subsequent reduction.

  • Acid Catalyst (Optional): A small amount of a weak acid, such as acetic acid, can be added to catalyze the formation of the iminium ion. However, this is often not necessary when using NaBH(OAc)₃ as the reagent itself can generate acetic acid in situ.

Experimental Protocol: General Procedure for Reductive Amination

Materials and Reagents:

  • Spiro[indoline-3,4'-piperidin]-2-one

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add spiro[indoline-3,4'-piperidin]-2-one (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous DCM or DCE to dissolve the reactants.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of N-Alkylation Methods

ParameterDirect Alkylation with Alkyl HalidesReductive Amination
Electrophile Alkyl halides (R-X), tosylates, mesylatesAldehydes (RCHO), Ketones (R₂CO)
Key Reagent Base (e.g., K₂CO₃, NaH, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents DMF, AcetonitrileDCM, DCE
Advantages Simple procedure, wide range of alkyl halides available.Access to a broader range of substituents, milder conditions for sensitive substrates.
Limitations Risk of over-alkylation (quaternization), may require heating for less reactive halides.Aldehyde/ketone must be stable to the reaction conditions, potential for side reactions with the carbonyl group.

Visualizations

General Reaction Scheme for Direct N-Alkylation

G reagents Spiro[indoline-3,4'-piperidin]-2-one + R-X (Alkyl Halide) conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->conditions 1. product 1'-Alkyl-spiro[indoline-3,4'-piperidin]-2-one conditions->product 2. Sₙ2 Reaction byproduct H-X + Base-H⁺

Caption: Workflow for direct N-alkylation via SN2 reaction.

Mechanism of Reductive Amination

G start Amine + Aldehyde/Ketone iminium Iminium Ion Intermediate start->iminium 1. Condensation reduction Reduction with NaBH(OAc)₃ iminium->reduction 2. Nucleophilic Attack final_product N-Alkylated Product reduction->final_product 3. Hydride Transfer

Caption: Key steps in the reductive amination pathway.

References

  • Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-375. [Link]

  • Cui, J. J., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-810. [Link]

  • Allen, J. R. (1984). Spiro[indoline-3,4'-piperidine]s and related compounds. U.S.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Use of 5-Bromospiro[indoline-3,4'-piperidin]-2-one in chemical probe development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromospiro[indoline-3,4'-piperidin]-2-one in Chemical Probe Development

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Focus: Scaffold Rationale, Synthetic Methodologies, and Kinase Inhibitor Case Studies

Executive Summary

The transition from "flat" aromatic rings to three-dimensional, spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. Increasing the fraction of sp³-hybridized carbons (


) within a drug candidate is heavily correlated with improved solubility, reduced off-target promiscuity, and enhanced clinical success rates. 5-Bromospiro[indoline-3,4'-piperidin]-2-one  is a privileged, highly versatile building block that perfectly embodies this design philosophy. This application note details the mechanistic rationale for utilizing this scaffold, highlights its successful application in developing the potent c-Met/ALK dual inhibitor SMU-B[1][2], and provides validated, step-by-step protocols for its functionalization.

Structural Rationale & Pharmacophore Analysis

Choosing 5-bromospiro[indoline-3,4'-piperidin]-2-one as a core scaffold is a deliberate, causality-driven experimental choice based on three structural pillars:

  • The Spiro-Oxindole Core (Conformational Rigidity): The spirocyclic junction locks the molecule into a rigid, orthogonal 3D conformation. This restricts the number of rotatable bonds, minimizing the entropic penalty upon binding to the target protein's active site.

  • The 5-Bromo Substituent (The Functionalization Vector): The bromine atom at the C5 position of the indoline ring serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows for the rapid introduction of diverse aryl, heteroaryl, or amine groups to explore the structure-activity relationship (SAR) of the solvent-exposed or hinge-binding regions of kinases[1].

  • The Piperidine Ring (Solubility and Vectoring): The basic nitrogen of the piperidine ring enhances aqueous solubility and serves as a secondary functionalization vector (N1'). Alkylation, acylation, or sulfonylation at this site allows chemists to probe deep hydrophobic pockets or optimize pharmacokinetic (PK) properties[3][4].

SyntheticWorkflow A 5-Bromospiro[indoline-3,4'-piperidin]-2-one (Core Scaffold) B Suzuki-Miyaura Coupling (Pd-catalyzed, C5 position) A->B Boronic acids/esters (Pd(PPh3)4, K2CO3) C N-Functionalization (Piperidine N1' position) A->C Alkyl halides / Acyl chlorides (Base, Solvent) D C5-Aryl/Heteroaryl Derivative B->D E N1'-Alkyl/Acyl Derivative C->E F Chemical Probe (e.g., SMU-B, DDR1 Inhibitors) D->F Subsequent N-derivatization E->F Subsequent C5-coupling

Figure 1: Divergent synthetic workflow leveraging the dual functionalization vectors of the spirocyclic scaffold.

Application Case Study: c-Met/ALK Dual Inhibitor (SMU-B)

The most prominent application of 5-bromospiro[indoline-3,4'-piperidin]-2-one is in the discovery of SMU-B , a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor[5][6].

Biological Context: Hepatocyte growth factor receptor (HGFR or c-Met) and Anaplastic Lymphoma Kinase (ALK) are critical receptor tyrosine kinases implicated in tumor progression, metastasis, and acquired resistance in non-small cell lung cancer (NSCLC) and gastric carcinomas.

Probe Design: Researchers utilized the 5-bromo spiroindolinone scaffold to construct a series of aminopyridyl/pyrazinyl-substituted derivatives[2]. The spiro-piperidine core was methylated at the N1' position to fit into a specific hydrophobic sub-pocket, while the 5-bromo position was subjected to a Suzuki coupling with a complex aminopyridine boronic ester to interact with the kinase hinge region[1]. The resulting compound, SMU-B, demonstrated single-digit nanomolar biochemical potency and significant tumor growth inhibition (>50%) in GTL-16 human gastric carcinoma xenograft models[6].

SignalingPathway HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK STAT STAT3 Pathway cMet->STAT ALK ALK Fusion Protein ALK->PI3K ALK->MAPK ALK->STAT Probe SMU-B (Chemical Probe) Probe->cMet Inhibits (IC50: 1.87 nM) Probe->ALK Inhibits (IC50: <0.5 nM) Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT->Proliferation

Figure 2: Mechanism of action of SMU-B disrupting c-Met and ALK oncogenic signaling pathways.

Quantitative Data Summary

The biochemical and cellular profiling of SMU-B highlights the exceptional potency achievable with this spirocyclic scaffold[6][7].

Target Kinase / Cell LineAssay TypeIC₅₀ Value (nM)Significance
c-Met Biochemical1.87High affinity for primary target
ALK Biochemical< 0.5Exceptional potency against fusion kinase
AXL Biochemical28.9Secondary target inhibition
MKN45 (Gastric Cancer) Cellular Proliferation20 - 22Potent cellular target engagement
H1993 (NSCLC) Cellular Proliferation1,580Effective in c-Met amplified models

Data aggregated from biochemical and cell mechanistic evaluations of SMU-B[6][7].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for functionalizing 5-bromospiro[indoline-3,4'-piperidin]-2-one.

Protocol A: N1'-Alkylation of the Piperidine Ring

Rationale: Functionalizing the secondary amine prior to cross-coupling prevents competitive binding of the free amine to the palladium catalyst, ensuring higher yields in subsequent steps.

Reagents:

  • 5-Bromospiro[indoline-3,4'-piperidin]-2-one (1.0 eq)

  • Alkyl halide (e.g., Iodomethane) (1.2 eq)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-bromospiro[indoline-3,4'-piperidin]-2-one (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent side reactions and degradation of electrophiles.

  • Base Addition: Add K₂CO₃ (2.0 mmol) to the solution and stir for 15 minutes at room temperature to facilitate the deprotonation of the piperidine nitrogen.

  • Alkylation: Dropwise add the alkyl halide (1.2 mmol). Stir the reaction mixture at room temperature for 4–6 hours. Monitor progression via TLC (DCM:MeOH 9:1) or LC-MS.

  • Quenching & Extraction: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the N1'-alkylated intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Rationale: The Suzuki coupling is chosen for its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids, making it ideal for late-stage SAR exploration[1].

Reagents:

  • N1'-Alkylated 5-bromo-spiroindolinone intermediate (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ (0.05 - 0.1 eq)

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v) or DME/H₂O

Step-by-Step Procedure:

  • Degassing: In a microwave vial or Schlenk flask, combine the spiroindolinone intermediate (0.5 mmol), boronic ester (0.6 mmol), and base (1.5 mmol) in the solvent mixture (5 mL). Sparge the solution with Nitrogen or Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Quickly add the palladium catalyst (0.025 mmol) under a positive stream of inert gas. Seal the vessel.

  • Heating: Heat the reaction mixture to 80–90 °C in an oil bath (or 110 °C in a microwave reactor for 20 minutes) and stir for 12–18 hours[1].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate (20 mL).

  • Extraction: Partition the filtrate with water, extract the aqueous layer with Ethyl Acetate, dry the combined organics over Na₂SO₄, and concentrate.

  • Isolation: Purify the crude product via reverse-phase preparative HPLC or silica gel chromatography to isolate the final chemical probe.

Alternative Applications

Beyond c-Met/ALK inhibitors, the 5-bromospiro[indoline-3,4'-piperidin]-2-one scaffold has been successfully deployed in the synthesis of:

  • DDR1 Inhibitors: Utilized in the treatment of fibrotic diseases and lupus nephritis, where the spirocyclic core provides the necessary vectoring to interact with the unique conformation of the Discoidin Domain Receptor 1[8].

  • RSV Antiviral Compounds: Explored as a core structural motif in inhibitors targeting Respiratory Syncytial Virus replication[9].

References

  • Li, J., Wu, N., Tian, Y., Zhang, J., & Wu, S. (2013). "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." ACS Medicinal Chemistry Letters, 4(8), 806-810.[Link]

  • F. Hoffmann-La Roche AG (2017). "Spiroindolinones as ddr1 inhibitors.
  • Janssen Sciences Ireland UC (2014). "Inhibitors of RSV replication.

Sources

Troubleshooting & Optimization

Technical Support Center: Spiroindolinone Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiroindolinones (spirooxindoles) are privileged scaffolds in drug discovery, serving as core structures for MDM2 inhibitors, antitubercular agents, and antimitotic drugs.[1] Their synthesis, predominantly via 1,3-dipolar cycloaddition or metal-catalyzed annulation , is prone to specific failure modes.[1][2]

This technical guide addresses the regio- and diastereoselectivity challenges that frequently result in inseparable mixtures, as well as "silent" side reactions like ylide dimerization and hydrolysis.

Critical Failure Modes & Troubleshooting

Module A: Diastereoselectivity (The Endo/Exo Problem)

Context: In 1,3-dipolar cycloadditions (e.g., azomethine ylide + olefin), two diastereomers are possible: endo and exo.[1][2] While secondary orbital interactions typically favor the endo product, steric hindrance in spiro-systems often competes, leading to difficult-to-separate mixtures.[1][2]

Diagnostic:

  • Observation: NMR shows two sets of signals (often ~1:1 or 2:1 ratio).[2]

  • Confirmation: NOESY experiments show proximity between the oxindole ring and the dipolarophile substituents for endo, or lack thereof for exo.

Troubleshooting Protocol:

VariableAdjustment StrategyMechanistic Rationale
Temperature Lower T (-20°C to 0°C) Low temperature favors the kinetic product (often endo due to secondary orbital overlap).[2] Higher temperatures allow equilibration to the thermodynamic (exo) product.
Solvent Switch Polarity Polar solvents (MeOH, MeCN) stabilize the zwitterionic transition state.[1] Non-polar solvents (Toluene) destabilize it, potentially altering the transition state geometry to favor the sterically less crowded exo isomer.[1]
Lewis Acid Add Ag(I) or Zn(II) Metal coordination (e.g., AgOAc) locks the ylide geometry, restricting bond rotation and enforcing a specific approach vector (catalyst control).[1][2]
Module B: Regioselectivity (Ortho/Meta/Para & C2/C3 Attack)

Context: When using asymmetric dipolarophiles (e.g., chalcones, acrylates), the azomethine ylide can attack at either carbon of the olefin.[1]

Diagnostic:

  • Observation: LCMS shows a single mass peak but two distinct retention times. 1H NMR coupling constants (

    
    ) differ significantly between isomers.[2]
    

Troubleshooting Protocol:

Q: My reaction yields a 50:50 mixture of regioisomers. How do I force selectivity?

A: This is governed by the HOMO-LUMO coefficients .[2]

  • Electronic Bias: If your dipolarophile is electronically neutral, the reaction lacks a driving force.[1] Add an Electron Withdrawing Group (EWG) to the dipolarophile (e.g., nitro, ester) to differentiate the carbons.[1]

  • Steric Steering: Use a bulky group (e.g., t-Butyl, Adamantyl) on the nitrogen of the isatin or the amino acid. This physically blocks one trajectory of attack.

  • Catalyst Switch:

    • Standard: Thermal conditions often yield mixtures.

    • Fix: Switch to Cu(I)/TF-BiphamPhos or AgOAc systems.[2] The metal binds the ylide, effectively increasing the steric bulk of the attacking species and enforcing regiocontrol.

Module C: "Silent" Side Products (Hydrolysis & Dimerization)

Context: The azomethine ylide intermediate is highly reactive. If the dipolarophile is unreactive or present in low concentration, the ylide will react with itself or water.

Diagnostic:

  • Observation: Low yield of spiro-product. TLC shows baseline material (decomposition) or a spot corresponding to the starting isatin (hydrolysis).[2]

  • Specific Impurity: Ylide Dimer. Two ylide molecules cycloadd to form a complex polycyclic impurity.

Preventative Measures:

  • Strict Anhydrous Conditions: Isatin imines hydrolyze rapidly. Use molecular sieves (4Å) in the reaction vessel.

  • Dipolarophile Excess: Maintain a high local concentration of the dipolarophile (1.2–1.5 eq) to outcompete dimerization.

  • Slow Addition: Do not add the base (e.g., Et3N) all at once if generating the ylide in situ. Slow addition keeps the steady-state concentration of the ylide low, reducing second-order dimerization rates while allowing first-order trapping by the alkene.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation points where side products are generated during the standard 1,3-dipolar cycloaddition.

SpiroSynthesis Start Isatin + Amino Acid Imine Imine Intermediate Start->Imine - H2O Ylide Azomethine Ylide (Reactive Dipole) Imine->Ylide - CO2 (Decarboxylation) Hydrolysis Hydrolysis Product (Reverted Isatin) Imine->Hydrolysis + H2O (Wet Solvent) Endo Endo-Spiroindolinone (Kinetic Product) Ylide->Endo Dipolarophile (Sec. Orbital Interaction) Exo Exo-Spiroindolinone (Thermodynamic Product) Ylide->Exo Dipolarophile (Steric Control) Dimer Ylide Dimer (Polycyclic Impurity) Ylide->Dimer Low Dipolarophile Conc. Regio Unwanted Regioisomer Ylide->Regio Poor Electronic Bias

Caption: Mechanistic bifurcation in spiroindolinone synthesis. Green paths indicate desired cyclization; red/dotted paths indicate failure modes driven by water or stoichiometry.

Standard Operating Procedure (SOP)

Protocol: Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones Method: 1,3-Dipolar Cycloaddition (Thermal)[1][2]

Reagents:

  • Isatin (1.0 mmol)[1][2]

  • Sarcosine or Proline (1.2 mmol)[1][2]

  • Chalcone (Dipolarophile) (1.2 mmol)[1][2]

  • Solvent: Methanol (dry) or Ethanol[2]

Step-by-Step Workflow:

  • Pre-Complexation (Optional for Selectivity):

    • If using a metal catalyst (e.g., AgOAc 5 mol%), dissolve it with the isatin and amino acid before adding the dipolarophile.[1]

  • Condensation:

    • Combine Isatin and Amino Acid in MeOH (5 mL).

    • Heat to reflux for 15-30 mins. Checkpoint: Color change (usually to deep orange/red) indicates azomethine ylide formation.[2]

  • Cycloaddition:

    • Add Chalcone (1.2 eq).[2]

    • CRITICAL: If dimerization is a known issue for this substrate, add the chalcone immediately after the color change, or use a syringe pump to add the isatin/amine mixture to the chalcone solution.

  • Reaction Monitoring:

    • Reflux for 2–4 hours.

    • Monitor via TLC.[3] Note: The ylide spot may streak; look for the disappearance of the distinct chalcone spot.

  • Work-up:

    • Cool to RT. The spiro-product often precipitates.[2]

    • Filter and wash with cold MeOH.

    • If no precipitate: Evaporate solvent and purify via column chromatography (Hexane/EtOAc).[2]

Frequently Asked Questions (FAQs)

Q1: I see a persistent spot on TLC that isn't my product or starting material. What is it? A: This is likely the isatin-imine intermediate . Sometimes decarboxylation is slow.

  • Fix: Increase temperature or add a catalytic amount of acetic acid to accelerate ylide formation.

Q2: My product is an oil and won't crystallize. How do I purify diastereomers? A: Spiroindolinone diastereomers are often separable by flash chromatography using a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40). If they co-elute, try Dichloromethane:Methanol (98:2).[1]

  • Tip: Endo isomers are generally more polar than Exo isomers due to the compact dipole alignment.

Q3: Can I use water as a solvent? A: Yes, "on-water" reactions can accelerate cycloadditions due to hydrophobic effects.[1] However, this risks hydrolysis.[1] Only use water if your specific isatin derivative is proven stable; otherwise, use aqueous ethanol (1:1).[1]

References

  • Mechanistic Insights into NHC/Cu C

    • Source: Organic Chemistry Frontiers (RSC).[2]

    • Significance: Explains the role of water and catalyst in determining enantio- and diastereoselectivity (TS5(S,R)
  • Regio- and Stereoselective Synthesis via 1,3-Dipolar Cycloaddition.

    • Source: PubMed / NIH.[4]

    • Significance: valid protocol for sarcosine/proline based ylides and biological relevance (MDM2 inhibition).[2]

  • Green Protocols in Heterocycle Syntheses.

    • Source: Frontiers in Chemistry.
    • Significance: Reviews solvent effects (water vs organic)
  • Transition Metal-C

    • Source: PMC / NIH.
    • Significance: Detailed review of Ag, Zn, and Ni catalysts for controlling regioselectivity.

Sources

Optimization of reaction conditions for spirocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Spirocyclization Reactions . As a Senior Application Scientist, I have designed this hub to address the most complex troubleshooting scenarios encountered during the synthesis of spirocyclic frameworks. This guide bypasses basic setups to focus on mechanistic causality, stereocontrol, and reaction optimization.

Core Optimization Logic for Spirocyclization

Before diving into specific troubleshooting scenarios, it is critical to understand the iterative logic required to optimize spirocyclic ring closures. The following workflow illustrates the diagnostic pathways used to resolve poor yields or low stereoselectivity.

OptimizationWorkflow A Substrate Evaluation (Sterics, Electronics, Tether Length) B Catalyst & Ligand Selection (Transition Metal, Organocatalyst, Photocatalyst) A->B C Reaction Condition Tuning (Solvent Polarity, Temp, Concentration) B->C D Regio- & Stereoselectivity Analysis (NMR, HPLC, X-ray Diffraction) C->D E Mechanistic Troubleshooting (Side Reactions, EnT vs. SET, HAT) D->E Suboptimal Yield or ee E->B Catalyst Redesign E->C Parameter Modulation

Iterative workflow for optimizing spirocyclization reaction parameters.

Section 1: Catalyst Selection & Stereocontrol (FAQs)

Q: My enantiomeric excess (ee) is stalled at 50-60% during asymmetric spirocyclization. How do I optimize the chiral catalyst environment? A: Stalled enantioselectivity often indicates a flexible transition state or insufficient non-covalent interactions between the catalyst and substrate. In dual catalysis systems—such as the Iridium/Chiral Phosphoric Acid (CPA) catalyzed formal reductive cycloaddition of formanilides—the steric bulk and electronic properties of the CPA are paramount[1]. If standard CPAs yield low ee, you must modify the 3,3'-substituents on the BINOL backbone. For instance, incorporating an ortho-CF3-aryl group (e.g., OCF-CPA) introduces critical C–H···F hydrogen bonding in the enantiodetermining transition state. This multipoint control locks the conformation, boosting ee to >95%[1].

Q: What is the mechanistic basis for achieving high enantioselectivity in all-carbon quaternary spirocenters using C-H activation? A: Constructing all-carbon quaternary spirocenters is notoriously difficult due to severe steric repulsion. A highly effective strategy is Rhodium(III)-catalyzed C-H activation coupled with axial-to-central chirality transfer[2]. The Rh(III) catalyst facilitates the formation of an atropomerically metastable biaryl intermediate. The causality of high ee relies on the turnover-limiting step: rapid trapping and cyclization where the axial chirality of the biaryl is transferred to the central spiro-carbon[2]. To optimize this, use highly fluorinated solvents like HFIP at low temperatures (e.g., 0 °C) to stabilize the intermediate and prevent premature racemization[2].

Quantitative Comparison of Advanced Spirocyclization Catalyst Systems
Catalyst SystemReaction TypeKey Additives / SolventsTypical YieldMax Enantiomeric Excess (ee)
IrCl(CO)(PPh3)2 / OCF-CPA Reductive CycloadditionTMDS, o-xylene (-25 °C)80–97%98%[1]
Rh(III) / AgF2 C-H Activation / AnnulationPivOH, HFIP (0 °C)70–90%>95% (via chirality transfer)[2]
4CzIPN / NiCl2·glyme Photoredox Radical CascadeSodium benzenesulfinate, CH3CN50–77%N/A (dr ~2:1)[3]
Photosensitizer / Chiral Brønsted Acid EnT-mediated Radical AdditionAmbient atmosphere43–94%99%[4]

Section 2: Troubleshooting Side Reactions & Solvent Effects

Q: I am observing competitive direct addition or Hydrogen Atom Transfer (HAT) products instead of the desired spirocycle in my radical cascade. How can I suppress this? A: This is a frequent bottleneck in strain-enabled radical spirocyclization cascades (e.g., using bicyclobutanes). The choice of solvent dictates the lifetime and trajectory of the radical intermediate. In dual photoredox/nickel catalysis, coordinating solvents like DMA or DMF over-stabilize intermediates, leading to intermolecular trapping (direct addition) or premature HAT[3]. Troubleshooting Step: Switch to a polar, non-coordinating solvent like Acetonitrile (CH3CN) and maintain a dilute concentration (0.1 M). This suppresses intermolecular side reactions and funnels the intermediate toward the desired intramolecular spirocyclization, increasing yields up to 77%[3].

Q: How does the carbopalladation step influence regioselectivity in intramolecular Mizoroki-Heck spirocyclizations? A: Regioselectivity in Pd(0)-catalyzed Heck spirocyclizations is governed by the syn-insertion of the alkene into the Pd-aryl bond during carbopalladation[5]. The formation of a new Pd-C bond can lead to either exo or endo cyclization depending on the ring size being formed. Troubleshooting Step: To favor a specific regiochemistry (e.g., >80:20 exo selectivity), ensure your substrate's tether length thermodynamically favors the desired transition state (typically 5- or 6-membered rings) and utilize bulky directing groups (like a 2,5-dimethylpyrrole protecting group) to sterically block the undesired insertion pathway[5].

Section 3: Photochemical & Biocatalytic Innovations

Q: How do I transition from a Single Electron Transfer (SET) to an Energy Transfer (EnT) mechanism in photochemical spirocyclizations to improve stereocontrol? A: SET pathways often generate highly reactive, unselective radical ions that escape chiral control. To shift to an EnT mechanism, you must modulate the redox potential of your substrate. For example, in the spirocyclization of olefinic oximes with vinyl azides, replacing a traditional ester protecting group on the oxime with an electron-withdrawing sulfonyl group raises the oxidation potential, effectively shutting down the SET pathway[4]. The reaction then proceeds exclusively via EnT from the photosensitizer. This allows a chiral Brønsted acid co-catalyst to maintain strong hydrogen-bonding interactions with the neutral radical species, yielding spiro-quaternary centers with up to 99% ee[4].

MechanisticPathway S Olefinic Sulfonyl Oxime + Vinyl Azide PS Photosensitizer (Excited State) Energy Transfer (EnT) S->PS Visible Light Irradiation R Triplet Diradical Intermediate PS->R Spin Inversion / Activation CBA Chiral Brønsted Acid (H-Bonding Stereocontrol) R->CBA Enantioselective Radical Addition P Enantioenriched Azaarene-Spiroaminal CBA->P Spirocyclization

Energy Transfer (EnT) mechanism for enantioselective photochemical spirocyclization.

Q: Can biocatalysis be used for dearomative spirocyclization of unactivated arenes? A: Yes. Recent advancements have repurposed B12-dependent transcription factors, such as the engineered variant CarH*, to catalyze non-native radical dearomative spirocyclizations[6]. The mechanism initiates with the oxidative addition of the substrate to a Co(I) species, forming a Co(III) intermediate. Subsequent homolysis generates a Co(II) species and an alkyl radical, which undergoes intramolecular cyclization to form a spirocyclic radical[6]. This is followed by Hydrogen Atom Transfer (HAT) to yield complex spirocyclic 1,3-dienes with high stereocontrol, bypassing the harsh oxidants typically required in chemical dearomatization[6].

Section 4: Validated Experimental Protocols

Standard Operating Procedure: Iridium/CPA Dual-Catalyzed Asymmetric Spirocyclization

Objective: Synthesis of enantioenriched azaspirocycles from formanilides and enamides[1]. Self-Validating Logic: This protocol separates the two catalytic cycles into different reaction vessels. This prevents the Brønsted acid (CPA) from prematurely protonating or interfering with the Iridium-catalyzed reduction step, ensuring quantitative iminium formation before the cycloaddition begins.

Step-by-Step Methodology:

  • Preparation of the Reduction Chamber (Tube A):

    • In a flame-dried 10 mL Schlenk tube under an inert argon atmosphere, add the formanilide substrate (0.12 mmol, 1.2 equiv), Vaska's complex IrCl(CO)(PPh3)2 (1.0 mol % catalyst loading), and anhydrous o-xylene (1.0 mL).

  • Hydrosilylation Initiation:

    • Inject 1,1,3,3-tetramethyldisiloxane (TMDS) (2.0 equiv) into Tube A. Stir the mixture at ambient temperature (20-25 °C) for exactly 30 minutes.

    • Validation Check: Remove a 5 µL aliquot and analyze via TLC/LC-MS. The reaction must show complete consumption of the formanilide to confirm quantitative hemiaminal silyl ether formation before proceeding.

  • Preparation of the Cycloaddition Chamber (Tube B):

    • In a separate flame-dried 10 mL tube, add the enamide (0.1 mmol, 1.0 equiv), the chiral phosphoric acid catalyst OCF-CPA (10 mol %), and anhydrous o-xylene (2.0 mL).

    • Submerge Tube B in a cryocooler set to –25 °C and allow the solvent to equilibrate for 10 minutes.

  • Transfer and Cyclization:

    • Using a cannula, transfer the active iminium precursor solution from Tube A into Tube B dropwise over 5 minutes to prevent exothermic spikes that could degrade enantioselectivity.

  • Monitoring and Work-up:

    • Stir the combined mixture at –25 °C. Monitor the reaction via LC-MS until the enamide is completely consumed.

    • Once complete, warm the mixture to room temperature, quench with 2 mL of saturated aqueous NaHCO3, extract with Ethyl Acetate (3 x 5 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography to isolate the enantioenriched azaspirocycle.

References

  • Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry.
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and lactams.
  • Rhodium(III)‐Catalyzed Asymmetric Access to Spirocycles through C−H Activation and Axial‐to‐Central Chirality Transfer. Angewandte Chemie (via snnu.edu.cn).
  • Palladium(0)
  • Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer. RSC Publishing.
  • Recent Advances in Biocatalytic Dearomative Spirocycliz

Sources

Purification strategies to remove impurities from 5-Bromospiro[indoline-3,4'-piperidin]-2-one

[1][2]

Diagnostic Triage: What is your crude mixture telling you?

Before initiating purification, visually assess the crude material.[1] The specific physicochemical properties of the 5-bromospiro[indoline-3,4'-piperidin]-2-one scaffold often result in characteristic impurity profiles.

ObservationLikely Impurity / IssueRecommended Action
Deep Orange/Red Color Residual 5-bromoisatin (Starting Material).[2]Method A (Acid-Base Extraction).[2][3] Isatins are weak acids/neutrals and will not track with the basic piperidine.
Dark Brown/Black Tar Oxidative polymerization of anilines or hydrazines (Fischer Indole byproducts).[2]Method C (Chromatography) or filtration through a silica pad before crystallization.[2]
Sticky/Amorphous Solid Solvent entrapment in the spiro-lattice.[2]Method B (Recrystallization) with slow cooling.[2][4] Spiro-cycles are prone to solvate formation.[2]
Grey/Metallic Tint Residual metal (Zn, Fe, or Pd) from cyclization catalysts.[1]Metal Scavenging (Thiol-silica) or Method A .

Method A: The "pH Swing" (Acid-Base Extraction)

Best For: Removing non-basic impurities (5-bromoisatin, neutral organic byproducts) from the free amine form.[2]

Scientific Rationale: The spiro-piperidine nitrogen is a secondary amine (


145

Prerequisites:

  • Compound must be the free amine (not N-Boc or N-Benzyl protected).[2]

  • Do NOT use this method if your product contains acid-labile groups.[2]

Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g). If solubility is poor, use DCM , but be wary of emulsions.[1]

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
     vol).
    
    • Checkpoint: The product is now in the Aqueous Layer (as the hydrochloride salt).

    • Action: Keep the Aqueous layer.[2]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ).[2]
    
    • Removal: This removes neutral impurities (e.g., unreacted 5-bromoisatin).[2][1] Discard this organic wash.

  • Basification: Cool the aqueous layer to

    
    . Slowly add 6M NaOH  or Sat. 
    
    
    until pH
    
    
    .[2][4]
    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Recovery: Extract the cloudy aqueous mixture with DCM/MeOH (95:5) (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Dissolved in EtOAc)AddAcidAdd 1M HCl(Partition)Start->AddAcidOrgLayer1Organic Layer(Contains Isatins/Neutrals)AddAcid->OrgLayer1Top LayerAqLayer1Aqueous Layer(Contains Product-H+)AddAcid->AqLayer1Bottom LayerWasteDiscard Organic WasteOrgLayer1->WasteWashWash with EtOAcAqLayer1->WashBasifyBasify (pH > 12)(NaOH/K2CO3)Wash->BasifyExtractExtract with DCM/MeOHBasify->ExtractFinalProdPure 5-Bromospiro[indoline-3,4'-piperidin]-2-oneExtract->FinalProd

Caption: Kinetic separation logic separating the basic spiro-piperidine from neutral/acidic impurities.

Method B: Recrystallization (Thermodynamic Control)

Best For: Final polishing of solids that are already

2

Scientific Rationale: Spiro-compounds possess rigid, orthogonal ring systems that can pack efficiently in a crystal lattice, but they often require polar protic solvents to overcome the lattice energy.[2][1] The bromine atom increases lipophilicity compared to the parent spiro-indoline, altering solvent choice.[1]

Troubleshooting Q&A:

  • Q: The solid oils out instead of crystallizing.

    • A: This is common with spiro-amines.[2] Seeding is critical. If you lack seeds, scratch the glass surface.[1] Alternatively, use the vapor diffusion method (dissolve in minimal MeOH, place vial in a jar of Et2O).[1]

  • Q: Which solvent system is optimal?

    • A:

      • System 1 (Standard): Methanol (hot)

        
         Water (antisolvent).[2]
        
      • System 2 (For lipophilic impurities): Ethyl Acetate (hot)

        
         Hexanes (antisolvent).[2]
        
      • System 3 (Stubborn cases): DMF (minimal, hot)

        
         Water.[1]
        

Protocol (System 1):

  • Suspend the solid in minimal Methanol (MeOH) .

  • Heat to reflux (

    
    ) until dissolved.
    
  • If colored particulates remain, filter hot through a glass frit.[2][1]

  • Remove from heat.[2] Add Water dropwise until a faint turbidity persists.[2]

  • Add 1-2 drops of MeOH to clear the solution.[2]

  • Allow to cool to Room Temp (RT) slowly (wrap flask in foil/towel to slow heat loss).

  • Cool to

    
     overnight. Filter and wash with cold MeOH/Water (1:1).
    

Method C: Chromatography (Silica Gel)

Best For: Separating regioisomers or removing stubborn tar.[2]

The "Tailing" Problem: Secondary amines (piperidines) interact strongly with acidic silanol groups (

21

The Solution: You must modify the mobile phase with a base.[2][4][5]

Recommended Conditions:

  • Stationary Phase: Standard Silica Gel (40-63

    
    ).[2]
    
  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (

    
    ) .[2]
    
    • Ratio: Start at 98:2:0.2

      
       Gradient to 90:10:1.[2]
      
  • Alternative Modifier: If

    
     is unavailable, use 1% Triethylamine (TEA) in the mobile phase.[1]
    

Warning - The "5-Bromo" Stability: If you are performing further derivatization (e.g., deprotecting a Boc group or reducing a nitro group) on this scaffold:

  • DO NOT use Pd/C with Hydrogen (

    
    ). 
    
  • Reason: The Carbon-Bromine bond is labile under catalytic hydrogenation conditions (hydrodehalogenation).[2] You will strip the bromine, yielding the unsubstituted spiro[indoline-3,4'-piperidin]-2-one.[2][1]

  • Alternative: Use acid-mediated deprotection (TFA/HCl) or Zinc/Acetic acid for nitro reductions.[2]

Decision Logic for Purification

DecisionTreeStartCrude 5-BromoSpiro-oxindoleStatePhysical State?Start->StatePurityPurity (LCMS)?State->PuritySolidAmineStatusIs AmineProtected?State->AmineStatusOil/GumPurity->AmineStatus<85%RecrystMethod B:RecrystallizationPurity->Recryst>85%AcidBaseMethod A:Acid-Base SwingAmineStatus->AcidBaseFree AmineColumnMethod C:DCM/MeOH/NH3AmineStatus->ColumnProtected (Boc/Bn)

Caption: Decision matrix based on physical state and protecting group status.

References

  • Spiro-oxindole Synthesis via Fischer Indole Reaction

    • Reaction context and impurity profiling for spiro-fused systems.
    • Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1]

  • Purification of Piperidine Derivatives

    • Protocols for acid-base extraction and preventing silica tailing.[2][1]

    • BenchChem Application Notes.[2][4] (2025).[2][4][6][7] Purification Techniques for Piperidine Derivatives.

  • Synthesis of 5-Bromospiro[indoline-3,4'-piperidin]-2-one

    • Specific intermediate handling and properties.[2]

    • ChemicalBook. (2025).[2][7] Spiro[indoline-3,4'-piperidin]-2-one Properties and Synthesis.

  • Transition Metal Catalysis in Spirooxindole Synthesis

    • Discussion of metal contamin
    • RSC Advances. (2021).[2][8] Transition metal-catalyzed synthesis of spirooxindoles.

Technical Support Center: Solubility Optimization for 5-Bromospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-5BR-SPIRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group Subject: Overcoming aqueous precipitation and aggregation in in vitro assays.

Executive Summary

You are likely encountering variability in your IC50 curves or "flat" structure-activity relationships (SAR) because 5-Bromospiro[indoline-3,4'-piperidin]-2-one (hereafter 5-Br-Spiro ) is a "brick dust" molecule in neutral aqueous media.

While the spiro-carbon introduces 3D character that disrupts crystal packing better than flat aromatics, the combination of the lipophilic bromine (C-5 position) and the neutral urea-like lactam ring creates a high LogP (~3.1) scaffold.[1] Crucially, at physiological pH (7.4), the secondary amine on the piperidine ring (


) is partially protonated, but often insufficient to overcome the hydrophobic drive of the bromo-indoline core, leading to micro-precipitation or non-specific binding to plasticware.

This guide provides three validated workflows to solubilize 5-Br-Spiro for cellular and enzymatic assays.

Module 1: Diagnostics & Stock Management

Q: My 10 mM DMSO stock looks clear, but I see precipitation when I dilute it. Is my stock degraded?

A: Likely not degraded, but aggregated. DMSO is hygroscopic.[2] If your stock is old or frequently opened, it has absorbed atmospheric water. Even 5% water content in DMSO can reduce the solubility of lipophilic spiro-cycles by 50%, causing "invisible" micro-aggregates that act as nucleation sites for massive precipitation upon dilution.

The Fix: The "Dry-Heat" Reset

  • Sonicate: 15 minutes in a water bath at 40°C.

  • Verify: Shine a laser pointer (or strong LED) through the vial. If you see a beam path (Tyndall effect), you have suspended aggregates, not a solution. Repeat sonication.

  • Storage: Store in single-use aliquots at -20°C. Never freeze-thaw more than twice.

Module 2: The "Permanent Fix" (Salt Formation)

Q: I cannot use high DMSO concentrations (>0.5%) in my primary cell assay. How do I increase aqueous solubility without organic solvents?

A: Convert the free base to the Hydrochloride (HCl) Salt .[3] The secondary amine on the piperidine ring is your "solubility handle." By converting the free base to a salt, you lock the nitrogen in its cationic ammonium form (


), increasing aqueous solubility by 10-100 fold.

Protocol: In-Situ Salt Formation (Small Scale) Use this if you have <50 mg of compound.

  • Dissolve 5-Br-Spiro (Free Base) in a minimal volume of THF or Methanol .

  • Add 1.1 equivalents of 1M HCl (in diethyl ether or dioxane). Do not use aqueous HCl if possible, to facilitate precipitation.

  • Stir at 0°C for 30 minutes.

  • Add cold Diethyl Ether (anti-solvent) dropwise until a white precipitate forms.

  • Centrifuge (5000 x g, 5 min), decant supernatant, and dry the pellet under vacuum.

  • Result: 5-Br-Spiro·HCl (Water soluble > 10 mM).

Visualization: Salt Synthesis Workflow

SaltFormation Start 5-Br-Spiro (Free Base) Solvent Dissolve in THF/MeOH Start->Solvent Acid Add 1.1 eq HCl (in Ether) Solvent->Acid Protonation Precip Add Anti-solvent (Diethyl Ether) Acid->Precip Crystallization Final 5-Br-Spiro·HCl (Salt) Precip->Final Isolation

Caption: Chemical conversion of the lipophilic free base to the hydrophilic hydrochloride salt.

Module 3: The "Trojan Horse" (Cyclodextrin Formulation)

Q: My cells are sensitive to pH changes, so I can't use the salt form. What else can I do?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[4] Spiro-oxindoles fit exceptionally well into the hydrophobic cavity of


-cyclodextrins. The hydrophobic bromo-indoline core enters the cavity, while the hydrophilic exterior of the cyclodextrin keeps the complex in solution. This prevents the compound from interacting with the plastic plate or aggregating.

Protocol: 1:1 Complexation

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (e.g., PBS).

  • Dissolve your 5-Br-Spiro in DMSO (e.g., 10 mM).

  • Add the DMSO stock to the CD solution with vigorous vortexing.

    • Target Ratio: Ensure the molar ratio of CD:Compound is at least 10:1 (excess CD ensures complete encapsulation).

  • Incubate at 37°C with shaking for 1 hour before adding to cells.

Data: Solubility Comparison

Formulation StrategyApprox. Solubility (PBS, pH 7.4)DMSO RequirementRisk of Precipitation
Free Base (Standard) < 5 µMHigh (>1%)High
HCl Salt > 500 µMLow (<0.1%)Low
HP-β-CD Complex > 200 µMLow (<0.5%)Very Low

Module 4: Assay Execution (Serial Dilution)

Q: Why is my IC50 curve flat?

A: You likely crashed the compound during the "Intermediate Dilution" step. If you dilute a 10 mM DMSO stock directly into aqueous media (stepwise 1:3), the compound passes through a "danger zone" of low DMSO/high water where it precipitates before reaching the well.

The Fix: The "Constant Solvent" Dilution Method Perform your serial dilutions in 100% DMSO first, then transfer to the aqueous media.

Visualization: Optimized Dilution Scheme

SerialDilution cluster_0 Standard (Risky) Method cluster_1 Optimized Method Step1 10mM Stock (100% DMSO) Step2 Dilute into Buffer Step1->Step2 Step3 Precipitation (Crash Out) Step2->Step3 Opt1 10mM Stock (100% DMSO) Opt2 Serial Dilution in 100% DMSO Opt1->Opt2 Opt3 Transfer 1µL to 99µL Media Opt2->Opt3 Opt4 Stable Assay (1% DMSO Final) Opt3->Opt4

Caption: Comparison of dilution workflows. The Optimized Method maintains solubility by avoiding intermediate aqueous steps.

References

  • PubChem. (2025). Spiro(indole-3,4'-piperidin)-2(1H)-one Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[2][3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

  • MDPI. (2023). Solubility Studies and Complexation of Spiro-oxindoles with β-Cyclodextrins. Molecules. Link

  • Assay Guidance Manual. (2025). DMSO Tolerance and Solubility in In Vitro Assays. NCBI. Link

  • Sigma-Aldrich. (2025). Spiro[indoline-3,4'-piperidin]-2-one hydrochloride Product Sheet. Link

Sources

Addressing poor cell permeability of spiro[indoline-3,4'-piperidin]-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Poor Cell Permeability

Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical guide for the spiro[indoline-3,4'-piperidin]-2-one scaffold. This privileged structure is a cornerstone in modern drug discovery, notably in CGRP antagonists (migraine) and MDM2-p53 inhibitors (oncology).

The Core Problem: While the spiro-fusion provides excellent rigidification for binding affinity, it introduces significant permeability challenges. The scaffold inherently possesses two high-energy Hydrogen Bond Donors (HBDs)—the lactam NH and the piperidine NH—and high Topological Polar Surface Area (TPSA).

If your compound is failing Caco-2 or showing poor oral bioavailability (


), it is likely stuck in the "Permeability Paradox":
  • Too Polar: Unsubstituted NH groups prevent passive diffusion.

  • Too Lipophilic: Adding large greasy groups to cap the nitrogens causes solubility crashing ("Brick Dust").

This guide provides the protocols to navigate this balance.

Module 1: Structural Optimization (The Chemistry)

Strategy A: The "H-Bond Masking" Protocol

Issue: High TPSA (>140 Ų) and HBD count > 2 are the primary drivers of poor permeability in this scaffold. Solution: You must reduce the HBD count, but simply methylating every nitrogen often kills potency.

Technical Recommendation:
  • Piperidine Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  This is the most basic center (
    
    
    
    ). It is almost fully protonated at physiological pH, preventing membrane transit.
    • Action: Convert to a tertiary amine, amide, or urea.

    • Best Practice: Use fluorinated alkyl groups (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       or 
      
      
      
      ). The electron-withdrawing effect lowers the
      
      
      of the amine, increasing the fraction of neutral species available for passive diffusion without adding excessive lipophilicity.
  • Indoline Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The lactam NH is a weak acid but a strong H-bond donor.
    
    • Action:Intramolecular Hydrogen Bonding (IMHB). Instead of blocking it with a methyl group (which might clash with the receptor), design a side chain on the piperidine or the aromatic ring that folds back to form a hydrogen bond with the lactam NH.

    • Mechanism:[1] This "hides" the donor from the solvent, effectively lowering the apparent TPSA.

Visualization: The Optimization Loop

The following diagram illustrates the decision logic for modifying the spiro scaffold.

OptimizationLoop Start START: Low Permeability (Papp < 1.0 x 10^-6 cm/s) CheckHBD Check H-Bond Donors (HBD > 2?) Start->CheckHBD PipMod Modify Piperidine N (N1') CheckHBD->PipMod Piperidine NH free IndolineMod Modify Indoline N (N1) CheckHBD->IndolineMod Lactam NH free Fluorine Strategy: Fluorinated Alkyl (Lowers pKa, maintains logD) PipMod->Fluorine Amide Strategy: Amide/Urea Cap (Removes basicity entirely) PipMod->Amide Retest Retest Caco-2 / PAMPA Fluorine->Retest Amide->Retest IMHB Strategy: Intramolecular H-Bond (Design acceptor at C7 or Piperidine) IndolineMod->IMHB IMHB->Retest

Caption: Decision logic for chemical modification. Blue nodes indicate analysis steps; Green nodes indicate synthetic strategies.

Module 2: Assay Troubleshooting (The Biology)

User Question: "My compound has a decent LogD (2.5) but shows zero permeability in Caco-2. Is the assay broken?"

Dr. Vance's Diagnosis: The assay is likely fine. You are probably seeing P-glycoprotein (P-gp) efflux . The spiro-piperidine moiety, especially if it retains any basicity, is a known pharmacophore for P-gp recognition.

The Diagnostic Protocol: Caco-2 with Inhibitor

Do not rely on A-to-B (Apical to Basolateral) data alone. You must calculate the Efflux Ratio (ER) .

Step-by-Step Methodology:

  • Prepare Monolayers: Cultured Caco-2 cells (21-day differentiation) on transwell inserts. TEER values must be >300 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Condition A (Standard):

    • Run transport A

      
       B and B 
      
      
      
      A.
    • Calculate

      
      .
      
    • Threshold: If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , active efflux is occurring.
      
  • Condition B (Inhibition):

    • Pre-incubate cells with Verapamil (100 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      M)  or Ketoconazole  for 30 mins.
      
    • Re-run transport assay.

  • Analysis:

    • If permeability restores to normal levels with Verapamil, your issue is efflux. Solution: Lower basicity or add steric bulk near the amine.

    • If permeability remains low, your issue is Paracellular Leakage or Low Intrinsic Permeability .

Data Interpretation Table
ObservationDiagnosisRecommended Action
Low Angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

B, Low B

A
Low Intrinsic PermeabilityReduce TPSA, add IMHB, check "Brick Dust" solubility.
Low Angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

B, High B

A
Active Efflux (P-gp substrate)Cap the piperidine N; reduce basicity (fluorine strategy).
High A

B, High B

A
High Permeability (Ideal)No action needed. Proceed to PK.
Low Recovery (<70%) Non-specific Binding / TrappingCompound is stuck in the membrane. Add BSA to receiver buffer.

Module 3: Advanced FAQ & Troubleshooting

Q: I capped both nitrogens, but now my compound is insoluble. What now? A: You have swung from "Polar" to "Grease Ball."

  • The Fix: Introduce a solubilizing vector that does not hurt permeability.

    • Add a morpholine or oxetane ring to the periphery.

    • Pro-tip: Avoid adding free hydroxyls (-OH) as they increase TPSA. Use an ether or a weakly basic amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      

Q: Can I use PAMPA instead of Caco-2 to save money? A: Yes, but with a warning.

  • PAMPA only measures passive diffusion. It cannot detect P-gp efflux.

  • Risk: You might optimize a compound that looks great in PAMPA but fails in vivo because it gets pumped out of the gut wall.

  • Recommendation: Use PAMPA for early screening (Tier 1), but validate hits with Caco-2 (Tier 2).

Q: How do I confirm Intramolecular Hydrogen Bonding (IMHB) is actually happening? A: Don't just guess.

  • Method: Measure NMR chemical shifts in

    
     vs. 
    
    
    
    .
  • Indicator: If the NH shift is desheilded (moves downfield) and is temperature-independent, it is involved in a strong H-bond. If

    
     between polar/non-polar solvents is low, the IMHB is stable.
    

Visualization: The Assay Decision Tree

Use this workflow to diagnose assay failures systematically.

AssayLogic Input Compound Input PAMPA Run PAMPA (Passive Only) Input->PAMPA ResultPAMPA PAMPA Permeable? PAMPA->ResultPAMPA Caco2 Run Caco-2 (A->B & B->A) ResultPAMPA->Caco2 Yes (>10^-6) Decision1 Modify Structure: Reduce TPSA/HBD ResultPAMPA->Decision1 No (<10^-6) CalcER Calculate Efflux Ratio (B->A) / (A->B) Caco2->CalcER Decision2 Modify Structure: Reduce Basicity (P-gp) CalcER->Decision2 ER > 2.0 Success Advance to PK CalcER->Success ER < 2.0

Caption: Workflow for distinguishing between passive permeability issues and active efflux liabilities.

References

  • Overington, J. P., et al. (2006). "How many drug targets are there?" Nature Reviews Drug Discovery. (Discusses the prevalence of GPCR targets like CGRP where this scaffold is relevant). Link

  • Williams, T. M., et al. (2011). "Discovery of the CGRP Receptor Antagonist MK-3207." Journal of Medicinal Chemistry. (Seminal work on spiro-hydantoin/indolone permeability optimization). Link

  • Carotti, A., et al. (2011). "Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space." MedChemComm. (Mechanistic basis for IMHB strategies). Link

  • Li, J., et al. (2013). "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." ACS Medicinal Chemistry Letters. (Demonstrates N-substitution and fluorine strategies on this specific scaffold). Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Source for Caco-2 and PAMPA protocols). Link

Sources

Technical Support Center: Isatin-Based Multi-Component Reactions (MCRs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isatin Paradox

Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in drug discovery due to its ability to form spirooxindoles—structures found in potent anticancer (e.g., MDM2 inhibitors) and antiviral agents. While Multi-Component Reactions (MCRs) involving isatin are often marketed as "one-pot, high-yielding, and green," the reality in the lab is frequently different.

This guide addresses the gap between idealized literature protocols and the practical failures encountered at the bench: gummy precipitates, incomplete conversions, and stereochemical scrambling.

Diagnostic Workflow: Why Did My Reaction Fail?

Before adjusting parameters, identify the failure mode using this logic flow.

IsatinTroubleshooting Start START: Reaction Analysis CheckTLC 1. Check TLC/LCMS Is Isatin consumed? Start->CheckTLC IsatinLeft Yes: Isatin Remains CheckTLC->IsatinLeft > 10% SM IsatinGone No: Isatin Consumed CheckTLC->IsatinGone < 5% SM Knoevenagel Issue: Knoevenagel Step Stalled (Red/Orange Intermediate missing) IsatinLeft->Knoevenagel No new spots Michael Issue: Michael Addition Failed (Intermediate accumulates) IsatinLeft->Michael New spot (Isatylidene) ProductCheck 2. Check Product State Precipitate or Solution? IsatinGone->ProductCheck Gummy Gummy/Oily Solid ProductCheck->Gummy Crystalline Crystalline Solid ProductCheck->Crystalline SolventTrap Solvent Trapping / Impurity (See Section 4) Gummy->SolventTrap Stereo Check Stereochemistry (See Section 3) Crystalline->Stereo

Figure 1: Diagnostic decision tree for isolating failure points in Isatin MCRs.

Technical Troubleshooting Guide (Q&A)

Category 1: Reaction Optimization (Yield & Conversion)

Q1: My reaction stalls at the intermediate stage. I see a persistent red/orange spot on TLC, but the final spirooxindole (usually white/pale yellow) doesn't form. Why?

A: You are stuck at the Isatylidene Intermediate (the Knoevenagel adduct).

  • The Mechanism: The reaction proceeds in two distinct steps:

    • Fast: Condensation of Isatin + Activated Methylene (e.g., Malononitrile)

      
       Isatylidene (Red/Orange).
      
    • Slow: Michael addition of the third component (e.g., Dimedone)

      
       Cyclization 
      
      
      
      Spirooxindole.
  • The Fix:

    • Check pKa: The third component must be enolizable enough to attack the isatylidene. If using a weak nucleophile (e.g., simple ketones), increase the base strength (switch from piperidine to DBU) or temperature.

    • Solvent Switch: If using water/ethanol (green conditions), the intermediate might have precipitated out before the third component could react. Switch to a homogeneous system (e.g., refluxing EtOH or Acetonitrile) to keep the intermediate in solution for the Michael addition.

Q2: I am using N-substituted isatin (N-benzyl/N-alkyl) and yields are significantly lower than with unsubstituted isatin. Shouldn't alkylation increase reactivity?

A: Not necessarily in MCRs.

  • Steric Hindrance: While N-alkylation increases the electrophilicity of the C3-carbonyl (inductive effect), it introduces steric bulk that can hinder the approach of the nucleophile during the Michael addition step, especially if the incoming nucleophile is bulky (e.g., naphthoquinone).

  • Solubility Profile: Unsubstituted isatin (N-H) can participate in hydrogen bonding with solvents like water/ethanol, stabilizing transition states. N-alkyl isatins are more lipophilic; if you are using aqueous media, the reactant may phase-separate, reducing the effective concentration.

  • Recommendation: Use a surfactant (e.g., SDS or CTAB) if working in aqueous media, or switch to an ionic liquid catalyst system (e.g., [BMIM][BF4]) which accommodates lipophilic substrates better [1].

Q3: The literature claims "catalyst-free" synthesis in water, but I get <20% yield. What am I missing?

A: "Catalyst-free" often relies on thermal activation and concentration effects .

  • The Hidden Variable: Many "water-mediated" reactions are actually "on-water" reactions where the hydrophobic effect accelerates the reaction at the phase boundary.

  • Troubleshooting:

    • Agitation: High-speed stirring (1000+ rpm) is critical to maximize the interfacial surface area.

    • Temperature: These reactions often require 80–100°C. If you are at RT, the activation energy for the Knoevenagel step is insufficient.

    • Add a Promoter: If strictly catalyst-free fails, add 10 mol% L-Proline or Sulfamic Acid . These are mild, eco-friendly, and often kickstart the dehydration step without compromising the "green" label [2].

Category 2: Stereochemical Control[1][2]

Q4: I am performing a 1,3-dipolar cycloaddition (Isatin + Amino Acid + Chalcone). I need the spiro product, but I'm getting a mixture of regioisomers.

A: Regioselectivity in azomethine ylide cycloadditions is governed by the dipole orientation and secondary orbital interactions .

  • The Mechanism: The reaction proceeds via an azomethine ylide formed from Isatin + Sarcosine/Proline (decarboxylation).[1] This dipole reacts with the chalcone.[2][3]

  • Control Factors:

    • Solvent Polarity: Polar solvents (Methanol, DMF) stabilize the charged transition states and often favor the endo-cycloadduct (kinetic product). Non-polar solvents (Toluene) may favor the exo-adduct (thermodynamic product) [3].

    • Temperature: Lower temperatures (0°C to RT) favor high diastereoselectivity (dr). Refluxing often leads to epimerization at the spiro-center.

  • Protocol Adjustment: Run the reaction in Methanol at RT . If regioselectivity is poor, switch to a fluorinated solvent (e.g., TFE - Trifluoroethanol), which is known to enhance H-bonding interactions that direct selectivity.

Category 3: Work-up and Purification

Q5: My product precipitates as a sticky "gum" or oil instead of the reported solid. Recrystallization fails.

A: This is the most common issue in MCRs.[2] It usually indicates solvent trapping or oligomerization .

  • Cause: The spirooxindole product often has low solubility in the reaction solvent (e.g., water), but retains solvent molecules in the lattice (solvates), preventing crystallization.

  • The "Crashing" Protocol:

    • Decant the reaction solvent.

    • Dissolve the gum in a minimum amount of hot Ethyl Acetate .

    • Add n-Hexane or Diethyl Ether dropwise until turbidity appears.

    • Sonication: Sonicate the turbid mixture for 5-10 minutes. This breaks supersaturation and induces nucleation.

    • Refrigerate overnight.

Q6: How do I remove unreacted Isatin efficiently? It co-elutes with my product on silica.

A: Isatin is difficult to separate via chromatography due to its "streaking" behavior.

  • Chemical Wash: Isatin is soluble in base (forms isatinate).

    • Dissolve the crude mixture in Ethyl Acetate.

    • Wash 2x with 10% Na2CO3 or 5% NaOH (cold).

    • Warning: Do this quickly. Prolonged exposure to strong base can hydrolyze the spiro-lactam ring of your product.

    • Wash with brine, dry, and evaporate. The isatin remains in the aqueous layer.

Data & Comparison Tables

Table 1: Solvent Selection Guide for Isatin MCRs
Solvent SystemPrimary BenefitCommon IssueBest For
Water / EtOH (1:1) Green, Product precipitatesLow solubility of N-alkyl isatinsStandard Spirooxindoles
Acetic Acid Catalyzes imine formationHard to remove; can acetylate aminesAcid-catalyzed condensations
Ionic Liquids ([BMIM][BF4]) High yield, RecyclableViscous, expensive workupDifficult/Unreactive substrates
Acetonitrile Clean profiles, easy evapModerate yields1,3-Dipolar Cycloadditions
Deep Eutectic (CholineCl/Urea) Biodegradable, High temp stableVery viscous at RTMicrowave-assisted synthesis
Table 2: Catalyst Performance Matrix
Catalyst ClassExampleReactivityWorkup EaseMechanistic Role
Base Piperidine, DBUHighModerate (Wash req.)Promotes Knoevenagel & Michael
Acid Sulfamic Acid, p-TSAMed-HighHigh (Water soluble)Activates Carbonyl (Electrophile)
Organocatalyst L-ProlineMediumHighImine activation (Enamine mech.)
Nanocatalyst Fe3O4@SiO2HighVery High (Magnetic)Surface activation / Lewis Acid

Visualizing the Pathway

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the standard 3-component synthesis of a spirooxindole (Isatin + Malononitrile + 1,3-Dicarbonyl).

ReactionMechanism Isatin Isatin (Electrophile) Isatylidene Isatylidene Intermediate (Red/Orange Solid) *Critical Failure Point 1* Isatin->Isatylidene + Malononitrile Malo Malononitrile (Nu 1) Malo->Isatylidene Dimedone Dimedone (Nu 2) MichaelAdduct Michael Adduct (Transient Enolate) Dimedone->MichaelAdduct Isatylidene->MichaelAdduct + Dimedone Spiro Spirooxindole Product (Precipitate) MichaelAdduct->Spiro Knoe Knoevenagel Condensation (-H2O) Mich Michael Addition Cyc Cyclization & Tautomerization

Figure 2: Mechanistic pathway for three-component spirooxindole synthesis. The Isatylidene formation is the color-change indicator step.

Validated Protocol: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]

Use this protocol as a control experiment to validate reagents and technique.

Reagents:

  • Isatin (1.0 mmol)[4]

  • Malononitrile (1.1 mmol)[4]

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol)

  • Catalyst: Sodium Acetate (10 mol%) or L-Proline (10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Procedure:

  • Mixing: In a 25 mL round-bottom flask, dissolve Isatin and Malononitrile in the solvent.

  • Activation: Add the catalyst. Stir at RT for 5 mins. Observation: Solution turns red/orange (Formation of Isatylidene).

  • Addition: Add the pyrazolone derivative.

  • Reaction: Heat to reflux (80°C) for 15–30 minutes. Observation: Red color fades, precipitate begins to form.

  • Work-up: Cool to RT. Add 5 mL cold water. Filter the solid.

  • Purification: Wash with 20% EtOH (cold). Recrystallize from hot Ethanol if necessary.

Expected Yield: 85–95% Appearance: White to pale yellow solid.

References

  • Ionic Liquid Catalysis: Journal of Molecular Liquids, "Ionic liquid-mediated synthesis of spirooxindoles: A green approach."

  • L-Proline Catalysis: Tetrahedron Letters, "L-Proline catalyzed three-component synthesis of spirooxindoles in water."

  • Regioselectivity: Organic Letters, "Controlling regioselectivity in 1,3-dipolar cycloadditions of azomethine ylides."

  • Microwave Synthesis: Ultrasonics Sonochemistry, "Ultrasound and microwave-assisted synthesis of spirooxindoles."

  • General Review: Chemical Reviews, "Multicomponent Reactions of Isatins: A Review."

Sources

Validation & Comparative

5-Bromospiro[indoline-3,4'-piperidin]-2-one vs other c-Met inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Spiroindoline-Based c-Met Inhibitors vs. Standard Therapeutics

Executive Summary

The dysregulation of the hepatocyte growth factor receptor (HGFR), commonly known as c-Met, is a critical driver in human oncogenesis, promoting tumor invasion, angiogenesis, and metastasis. While first-generation c-Met inhibitors have shown clinical utility, the emergence of resistance mutations and off-target toxicities necessitates the development of novel chemotypes.

5-Bromospiro[indoline-3,4'-piperidin]-2-one is not a standalone drug, but rather a highly privileged synthetic scaffold. It serves as the foundational building block for a novel class of spirocyclic c-Met/ALK dual inhibitors, most notably SMU-B (6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one) [1]. This guide objectively compares the performance, mechanistic advantages, and experimental validation of spiroindoline-derived c-Met inhibitors against established clinical alternatives such as Crizotinib, Cabozantinib, and Capmatinib.

Mechanistic Rationale: The Spiroindoline Advantage

Traditional type I kinase inhibitors often rely on linear or planar hinge-binding motifs. In contrast, the spiro[indoline-3,4'-piperidin]-2-one core introduces profound 3D conformational rigidity.

  • Vector Projection: The spirocyclic nature of the scaffold forces the attached pharmacophores into a highly specific orthogonal orientation. This allows the molecule to deeply penetrate the ATP-binding pocket of c-Met while simultaneously filling the adjacent hydrophobic subpockets (such as the Ala571-subpocket equivalent) [2].

  • Kinase Selectivity: Because the spiro-core restricts the number of accessible conformations, spiroindoline derivatives like SMU-B exhibit an exceptionally clean kinome profile, effectively avoiding off-target interactions with the broader tyrosine kinase family [1].

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation SMUB Spiroindoline Inhibitor (e.g., SMU-B) SMUB->cMet Blocks ATP Pocket Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

c-Met signaling pathway and the targeted inhibition mechanism by spiroindoline-based compounds.

Comparative Data Analysis

To contextualize the efficacy of the spiroindoline class, Table 1 summarizes the biochemical and pharmacological profiles of SMU-B against three benchmark c-Met inhibitors.

Table 1: Biochemical Comparison of c-Met Inhibitors

InhibitorStructural ClassPrimary Targetsc-Met IC₅₀ (nM)Binding ModeKey Differentiator
SMU-B (Spiroindoline-derived)Spirocyclicc-Met, ALK, ROS11.87Type I (ATP-comp)High kinome selectivity; dual ALK/c-Met efficacy [1].
Crizotinib Aminopyridinec-Met, ALK, ROS1~11.0Type IFirst-in-class; susceptible to acquired resistance.
Cabozantinib Quinolinec-Met, VEGFR2, RET~1.3Type IIBroad multi-kinase activity; higher toxicity profile.
Capmatinib Imidazotriazinec-Met~0.13Type IExtreme c-Met selectivity; lacks ALK cross-reactivity.

Data synthesis indicates that while Capmatinib offers superior absolute potency against c-Met, spiroindoline derivatives like SMU-B provide an optimized dual-inhibition profile (c-Met/ALK) with a highly favorable toxicity window due to their rigid 3D architecture.

Experimental Methodologies

To objectively evaluate and compare the performance of a synthesized spiroindoline c-Met inhibitor against standards like Crizotinib, researchers must employ self-validating assay systems. The following protocols detail the biochemical and cellular validation workflows.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the precise biochemical IC₅₀ of the inhibitor against recombinant c-Met kinase. TR-FRET is chosen over standard ELISA due to its resistance to compound auto-fluorescence and superior signal-to-noise ratio.

Materials: Recombinant human c-Met kinase domain, Biotinylated poly-GT substrate, Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC, ATP, 384-well low-volume plates.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the spiroindoline inhibitor (e.g., SMU-B) and the reference control (Crizotinib) in 100% DMSO. Dilute 1:10 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme-Substrate Mix: Add 5 µL of c-Met kinase (final concentration 1 nM) and Biotin-poly-GT substrate (final 200 nM) to the 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of the diluted compounds to the respective wells. Self-Validation Step: Include DMSO-only wells (100% activity control) and EDTA-treated wells (0% activity background control).

  • Reaction Initiation: Add 2.5 µL of ATP (final concentration at the

    
     of c-Met, approx. 10 µM) to initiate the reaction.
    
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

G Prep 1. Compound Dilution Mix 2. Kinase + ATP + Substrate Prep->Mix Incubate 3. Incubation (RT, 60 min) Mix->Incubate Antibody 4. Add Eu-Anti-pTyr & APC-Streptavidin Incubate->Antibody Read 5. TR-FRET Readout Antibody->Read

Step-by-step TR-FRET experimental workflow for evaluating c-Met kinase inhibitory activity.

Protocol 2: Cellular Target Engagement (Phospho-c-Met Western Blot)

Purpose: To prove that the spiroindoline inhibitor successfully penetrates the cell membrane and inhibits c-Met autophosphorylation in a physiological environment.

  • Cell Culture: Seed MKN45 cells (human gastric carcinoma, known for c-Met amplification) at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation: Wash cells with PBS and culture in serum-free RPMI-1640 medium for 24 hours to reduce background kinase activity.

  • Treatment: Treat cells with varying concentrations of the spiroindoline inhibitor (0.1, 1, 10, 100 nM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL human recombinant HGF for 10 minutes to induce robust c-Met phosphorylation.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against Phospho-c-Met (Tyr1234/1235) and total c-Met. Use GAPDH as a loading control. Causality Note: A dose-dependent decrease in the Phospho-c-Met band, with total c-Met remaining constant, definitively proves mechanism-specific target engagement.

Conclusion

The utilization of 5-Bromospiro[indoline-3,4'-piperidin]-2-one as a synthetic scaffold represents a significant leap in kinase inhibitor design. By forcing pharmacophores into a rigid, 3D spirocyclic conformation, derivatives like SMU-B achieve single-digit nanomolar potency against c-Met and ALK while maintaining exceptional kinome selectivity [1]. For researchers developing next-generation targeted therapies, the spiroindoline class offers a highly tunable framework that circumvents the off-target liabilities commonly associated with planar type I and type II inhibitors.

References

  • Wang, X., et al. "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." ACS Medicinal Chemistry Letters, 2013. Available at:[Link]

  • Wang, X., et al. "Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors." European Journal of Medicinal Chemistry, 2012. Available at:[Link]

Comparative Analysis of Spiro[indoline-3,4'-piperidin]-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

From Synthesis to Multitarget Pharmacology

Executive Summary: The Privileged Scaffold

The spiro[indoline-3,4'-piperidin]-2-one core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its rigid spiro-fusion locks the piperidine and indoline rings into a perpendicular conformation, minimizing entropy loss upon binding and allowing precise vectorization of substituents.

This guide compares the performance of this scaffold across three distinct therapeutic axes: GPCR antagonism (Vasopressin V2) , Kinase inhibition (c-Met/ALK) , and Nociception modulation (NOP receptor) . By analyzing these analogs side-by-side, we reveal how specific substitutions on the piperidine nitrogen and the indoline core dictate selectivity between unrelated protein families.

Comparative Performance Matrix

The following table synthesizes experimental data for the most prominent analogs derived from this scaffold.

Analog ClassRepresentative CompoundPrimary TargetMechanism of ActionPotency (IC50 / Ki)Key Structural Feature
V2 Antagonist Satavaptan (SR 121463) Vasopressin V2 ReceptorCompetitive Antagonist

nM (Human V2)
Bulky sulfonylurea on Indoline N1; conformational lock.
Kinase Inhibitor Compound 5b (SMU-B) c-Met / ALKATP-competitive Inhibitor

nM (c-Met)
Aminopyridine on Indoline C5 mimics kinase hinge binder.
NOP Ligand C-24 (Generic Code)Nociceptin Receptor (NOP)Agonist / Antagonist Switch

nM
Piperidine N-substitution acts as a functional switch (Agonist vs Antagonist).
Antimycobacterial Spiro-4e M. tuberculosisCell Wall Synthesis InterferenceMIC = 0.07

M
Lipophilic benzylidene substituents on piperidine.

Deep Dive: Mechanism & Structure-Activity Relationships (SAR)

Satavaptan: The GPCR Antagonist Model

Satavaptan demonstrates the scaffold's utility in GPCR targeting. The spiro-piperidine core does not bind the receptor's orthosteric site directly but serves as a rigid spacer that orients the sulfonylurea moiety (interacting with transmembrane helices) and the hydrophobic distal ring (occupying the extracellular vestibule).

Critical SAR:

  • Rigidity: The spiro center prevents the collapse of the pharmacophore, maintaining the high-energy bioactive conformation required for sub-nanomolar affinity (

    
     nM).
    
  • Selectivity: It exhibits >100-fold selectivity for V2 over V1a receptors, driven by the specific steric clash of the spiro-system in the tighter V1a pocket.

c-Met Inhibitors: The Kinase Switch

In oncology, the same scaffold functions as a kinase inhibitor. Here, the indoline lactam (amide) is often modified or substituted at the C5 position with an aminopyridine.

  • Hinge Binding: The C5-aminopyridine forms hydrogen bonds with the kinase hinge region (Met1160 in c-Met).

  • Solubility: The spiro-piperidine nitrogen is often methylated or substituted with solubilizing groups, projecting into the solvent-exposed region rather than a deep pocket.

Nociceptin Receptor (NOP): The Functional Toggle

Research indicates that the spiro[indoline-3,4'-piperidin]-2-one scaffold acts as a "molecular switch" for the NOP receptor.

  • Agonist vs. Antagonist: Small steric changes on the piperidine nitrogen (N1') can invert efficacy.[1] Bulky hydrophobic groups often favor antagonism, while specific polar linkers can induce the conformational change required for G-protein activation (agonism).

Visualizing the Mechanism: V2 Receptor Antagonism

The following diagram illustrates how Satavaptan (a spiro-indoline derivative) blocks the Vasopressin signaling cascade, preventing aquaporin-2 insertion and water reabsorption.

V2_Antagonism AVP Arginine Vasopressin (AVP) V2R V2 Receptor (GPCR) Basolateral Membrane AVP->V2R Agonist Binding Satavaptan Satavaptan (Spiro-indoline Analog) Satavaptan->V2R Competitive Antagonism (Ki = 0.26 nM) Gs Gs Protein Activation Satavaptan->Gs Blocks Pathway V2R->Gs Stimulation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2_Phos Aquaporin-2 Phosphorylation PKA->AQP2_Phos AQP2_Insert AQP2 Insertion Apical Membrane AQP2_Phos->AQP2_Insert Water Water Reabsorption (Antidiuresis) AQP2_Insert->Water

Caption: Satavaptan competitively binds the V2 receptor, preventing AVP-mediated Gs coupling and subsequent Aquaporin-2 translocation.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Efficient synthesis of spiro[indoline-3,4'-piperidin]-2-one via dialkylation. Rationale: This method uses bis(2-chloroethyl)amine to form the piperidine ring in a single step from the oxindole enolate. It is superior to Fischer indole approaches for this specific spiro-system due to higher atom economy and milder conditions.

Reagents:

  • Oxindole (1.0 equiv)

  • Bis(2-chloroethyl)amine hydrochloride (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 4.0 equiv)

  • THF (anhydrous) or DMSO

Protocol:

  • Activation: Charge a flame-dried flask with NaH (4.0 equiv) and anhydrous THF under Argon. Cool to 0°C.

  • Deprotonation: Add Oxindole (1.0 equiv) portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases.
    
  • Cyclization: Add Bis(2-chloroethyl)amine hydrochloride (1.1 equiv) slowly.

  • Heating: Warm to room temperature, then reflux (66°C) for 4–6 hours. Note: DMSO allows reaction at RT but requires tedious workup.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the oxindole C3-methylene singlet (

    
     ppm) and appearance of piperidine multiplets at 
    
    
    
    ppm.
  • Yield: Typical yields range from 55% to 75%.

Synthesis Workflow Diagram

Synthesis_Workflow Start Oxindole (Starting Material) Intermediate Dianion Formation (C3 Position) Start->Intermediate THF, 0°C Reagent Bis(2-chloroethyl)amine + NaH (4 eq) Reagent->Intermediate Cyclization Double Alkylation (Intramolecular Cyclization) Intermediate->Cyclization Reflux, 6h Product Spiro[indoline-3,4'-piperidin]-2-one (Core Scaffold) Cyclization->Product Workup & Purification

Caption: One-pot synthesis of the spiro core via double nucleophilic substitution.

References

  • Serradeil-Le Gal, C., et al. (1995). "Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist." Journal of Clinical Investigation.

  • Ye, L., et al. (2012).[4] "Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors." European Journal of Medicinal Chemistry.

  • Cui, J. J., et al. (2013). "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." ACS Medicinal Chemistry Letters.

  • Zaveri, N. T., et al. (2004).[5] "A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor."[6] Journal of Medicinal Chemistry.

  • Kumar, R. R., et al. (2008). "Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention." Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5-Bromospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The spirooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. 5-Bromospiro[indoline-3,4'-piperidin]-2-one represents a promising new chemical entity within this class. As with any novel therapeutic candidate, a thorough understanding of its molecular interactions is paramount. Early, comprehensive cross-reactivity and selectivity profiling is not merely a regulatory hurdle but a critical step in drug discovery. It allows for the early identification of potential off-target liabilities that could lead to adverse effects, and it can also unveil opportunities for polypharmacology, where engagement with multiple targets may lead to enhanced therapeutic efficacy.

This guide provides a framework for characterizing the cross-reactivity profile of 5-Bromospiro[indoline-3,4'-piperidin]-2-one. We will outline a systematic approach, from broad, kinome-wide screening to validation of target engagement in a cellular context. To provide a meaningful benchmark, we will compare the hypothetical profile of our lead compound with two well-characterized, FDA-approved multi-targeted kinase inhibitors: Sunitinib and Sorafenib. This comparative analysis will offer researchers, scientists, and drug development professionals a practical guide to assessing the selectivity of novel spirooxindole-based compounds.

The Comparative Framework: Benchmarking Against Established Multi-Kinase Inhibitors

Given that many spirooxindole derivatives have been developed as kinase inhibitors, a primary focus of our cross-reactivity studies will be the human kinome. Sunitinib and Sorafenib are established multi-kinase inhibitors with known efficacy in treating various cancers, such as renal cell carcinoma and hepatocellular carcinoma.[1][2][3] Their well-documented, albeit not perfectly selective, kinase inhibition profiles make them ideal comparators for a new chemical entity.[4][5] By contrasting the activity of 5-Bromospiro[indoline-3,4'-piperidin]-2-one against these standards, we can better contextualize its selectivity and potential therapeutic window.

Proposed Experimental Workflow

A robust assessment of cross-reactivity involves a multi-pronged approach, starting with broad screening and moving towards more physiologically relevant assays. The following workflow is recommended:

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Broader Safety Screening KinaseBinding Large-Scale Kinase Binding Assay (e.g., KINOMEscan) FunctionalKinase Functional Enzymatic Assay (e.g., ADP-Glo) for top hits KinaseBinding->FunctionalKinase Confirm inhibitory activity of primary hits CETSA Cellular Thermal Shift Assay (CETSA) for primary and potent off-targets FunctionalKinase->CETSA Validate target engagement in intact cells GPCR_IonChannel GPCR and Ion Channel Safety Panels CETSA->GPCR_IonChannel Assess broader off-target liabilities Start Start with 5-Bromospiro[indoline-3,4'-piperidin]-2-one Start->KinaseBinding Initial broad screen

Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.

Experimental Methodologies

Comprehensive Kinase Binding Assay (Based on KINOMEscan® Principle)

This assay provides a broad, initial assessment of the compound's binding affinity across a large portion of the human kinome. It is a competition binding assay that quantifies the ability of a test compound to displace a reference ligand from the kinase active site.[6][7][8]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 5-Bromospiro[indoline-3,4'-piperidin]-2-one, Sunitinib, and Sorafenib in 100% DMSO to create high-concentration stock solutions (e.g., 100 mM). For an initial screen, prepare a working solution at a single high concentration (e.g., 10 µM).

  • Assay Reaction Setup: In a multi-well plate, combine the test compound with a specific DNA-tagged kinase from a large panel (e.g., the scanMAX panel of 468 kinases) and an immobilized, active-site-directed ligand.[6]

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Washing and Elution: The unbound components are washed away. The kinase that remains bound to the immobilized ligand is then eluted.

  • Quantification: The amount of the DNA tag associated with the eluted kinase is quantified using quantitative PCR (qPCR).

  • Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO only. A lower %Ctrl value indicates stronger binding of the test compound.

Functional Enzymatic Kinase Assay (ADP-Glo™)

To confirm that binding to a kinase translates to functional inhibition, a secondary enzymatic assay is crucial for the most potent hits identified in the binding screen. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[9][10][11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase and its substrate, and a solution of ATP at a concentration relevant to the kinase being tested (often at or near the Kₘ). Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a multi-well plate, initiate the kinase reaction by combining the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor (DMSO) control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP and contains luciferase and luciferin to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value for each compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound engages its target protein within the complex environment of an intact cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12][13][14]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a cell line that expresses the target kinase(s) of interest to approximately 80-90% confluency. Treat the cells with the test compound at various concentrations (or a vehicle control) and incubate at 37°C for 1-2 hours to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target kinase in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot for each temperature point. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Interpretation and Comparative Analysis

The data generated from these assays will allow for a comprehensive comparison of the cross-reactivity profiles.

Table 1: Hypothetical Kinase Binding Profile (% Control at 10 µM)

Kinase Target5-Bromospiro[indoline-3,4'-piperidin]-2-oneSunitinibSorafenib
Primary Target X 1.2 85.392.1
VEGFR2 (KDR)75.60.5 2.1
PDGFRβ82.10.8 3.5
c-KIT68.91.5 4.8
FLT390.32.3 1.9
RAF195.245.70.9
BRAF98.152.31.1
SRC5.515.825.4
ABL188.412.165.7
... (and 400+ other kinases).........

Values below 10% (in bold) indicate significant binding.

From this hypothetical data, we can infer that 5-Bromospiro[indoline-3,4'-piperidin]-2-one is highly selective for "Primary Target X" with a potent off-target activity against SRC. In contrast, Sunitinib and Sorafenib show potent binding to a broader range of kinases, consistent with their known multi-targeted profiles.[4][5]

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data (ΔTₘ in °C at 1 µM)

Target Kinase5-Bromospiro[indoline-3,4'-piperidin]-2-oneSunitinib
Primary Target X + 5.8°C + 0.2°C
VEGFR2 (KDR)+ 0.5°C+ 4.9°C
SRC+ 3.5°C + 1.8°C

This hypothetical CETSA data would confirm that our lead compound engages both its intended primary target and the identified off-target (SRC) in a cellular context, as indicated by the significant thermal stabilization (ΔTₘ).

Logical Framework for Data Interpretation

The results from the cross-reactivity studies should guide subsequent drug development decisions.

G cluster_0 Experimental Outcome cluster_1 Decision Point cluster_2 Next Steps Outcome Potent Off-Target Kinase Identified in Binding & Functional Assays Decision Is the off-target therapeutically desirable or a safety concern? Outcome->Decision SAR Initiate Structure-Activity Relationship (SAR) studies to engineer out off-target activity Decision->SAR Safety Concern Polypharm Explore potential for polypharmacology and re-positioning Decision->Polypharm Therapeutically Desirable

Caption: Decision-making framework based on off-target identification.

Broader Off-Target Screening: A Comprehensive Safety Assessment

While kinase panels are essential, a complete safety profile requires screening against other major target classes implicated in adverse drug reactions. Standard safety panels, such as the SafetyScreen44™, assess activity against a curated list of GPCRs, ion channels, transporters, and enzymes.[15][16]

  • GPCR Screening: Panels of 24 to over 50 GPCRs are available to test for both agonist and antagonist activity, which can predict side effects related to the central nervous, cardiovascular, and other systems.[17][18][19]

  • Ion Channel Screening: Off-target interactions with ion channels, particularly the hERG channel, are a major cause of cardiotoxicity. Automated patch-clamp electrophysiology is the gold standard for assessing these liabilities.

A clean profile in these safety panels is a strong indicator of a lower risk of clinical-stage failure due to off-target toxicity.

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound like 5-Bromospiro[indoline-3,4'-piperidin]-2-one, a multi-tiered approach starting with broad kinome screening and progressing to cellular target validation provides a robust understanding of its selectivity. By benchmarking against established drugs like Sunitinib and Sorafenib, we can effectively contextualize the compound's profile and make informed decisions. This guide offers a comprehensive, scientifically grounded framework for this critical aspect of preclinical drug development, ultimately aiming to build a more complete picture of a new drug candidate's potential benefits and risks.

References

  • (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • EuroscreenFast. (n.d.). Preset GPCR panels to profile your compounds. Retrieved from [Link]

  • Radboud Repository. (2024, December 25). Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Retrieved from [Link]

  • Oudard, S., et al. (2017). Clinical and kinomic analysis identifies peripheral blood mononuclear cells as a potential pharmacodynamic biomarker in metastatic renal cell carcinoma patients treated with sunitinib. Oncotarget, 8(39), 65039–65051.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. Retrieved from [Link]

  • Antczak, C., et al. (2018). In vitro kinome profiling measuring drug binding. Bio-protocol, 8(21), e3071.
  • LINCS Data Portal. (2017, September 25). Sorafenib KINOMEscan (LDG-1005: LDS-1006). Retrieved from [Link]

  • Eurofins. (n.d.). GPCR Products and Services. Retrieved from [Link]

  • Tanso Biosciences. (2024, October 17). GPCR Safety Panels Launched. Retrieved from [Link]

  • Multispan, Inc. (2021, May 21). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]

  • (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • GlobalRx. (n.d.). Sorafenib 200mg Tablet: Clinical Profile and Applications. Retrieved from [Link]

  • PubMed. (2024, December 25). Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Lazzara, M. F., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
  • HMS LINCS Project - Harvard. (n.d.). Assays. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • LINCS Data Portal. (2017, September 25). KW-2449 KINOMEscan (LDG-1163: LDS-1166). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • mediaTUM. (n.d.). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129–3140.

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Validating Target Engagement of the 5-Bromospiro[indoline-3,4'-piperidin]-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads.

Executive Summary: The Case for the Spiro Scaffold

In the landscape of modern drug discovery, 5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS: 885693-20-9) represents more than a mere building block; it is a privileged scaffold . Unlike flat, aromatic alternatives, this spirocyclic framework offers high fraction of sp3-hybridized carbons (


), conferring superior physicochemical properties and a rigid 3D vector for side-chain orientation.

This guide details the validation of this scaffold's target engagement, specifically focusing on its prominent role in targeting Receptor Tyrosine Kinases (e.g., c-Met, ALK) and GPCRs . We compare its performance against traditional linear indole scaffolds and outline a self-validating workflow to confirm cellular target engagement.

Comparative Analysis: Spiro vs. Linear Scaffolds

The decision to utilize the 5-Bromospiro[indoline-3,4'-piperidin]-2-one core over alternatives must be data-driven. Below is a comparison of its performance metrics in early-stage discovery (Fragment-Based Drug Discovery - FBDD).

Feature5-Bromospiro[indoline-3,4'-piperidin]-2-one Alternative: 3-(Piperidin-4-yl)-1H-indole (Linear)Impact on Discovery
Conformational Entropy Low (Rigid) High (Flexible)The spiro-fusion locks the pharmacophore, reducing the entropic penalty upon binding (

), often leading to higher affinity per atom.
Vectorality Orthogonal Planar/LinearThe spiro center allows substituents (via the 5-Bromo handle) to explore pockets orthogonal to the piperidine axis, crucial for c-Met selectivity.
Solubility (LogS) Moderate to High Low to ModerateThe disruption of planarity prevents

-

stacking aggregation, improving aqueous solubility for assays.
Ligand Efficiency (LE) High (>0.35) Moderate (~0.28)Provides a more efficient starting point for growing high-affinity leads.
Biological Context: The Target Landscape

While versatile, this scaffold is most frequently validated against the c-Met Receptor Tyrosine Kinase . The 5-position bromine serves as a critical handle for Suzuki-Miyaura couplings to introduce specificity elements (e.g., aryl groups targeting the hydrophobic back-pocket).

c-Met Signaling Pathway & Intervention Point

The following diagram illustrates the downstream consequences of c-Met inhibition by spiro-indolinone derivatives.

cMet_Pathway HGF HGF (Ligand) cMet c-Met (RTK) Target of Spiro-Indolinone HGF->cMet Activation GRB2 GRB2/SOS cMet->GRB2 Y1356 Phosphorylation RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Phosphorylation Proliferation Cell Proliferation & Metastasis ERK->Proliferation Translocation to Nucleus Inhibitor 5-Bromospiro... Derivative Inhibitor->cMet Blocks ATP Binding

Figure 1: c-Met signaling cascade. The spiro-indolinone scaffold typically binds the ATP pocket, preventing autophosphorylation and downstream ERK activation.

Validation Protocols: Proving Engagement

To validate that 5-Bromospiro[indoline-3,4'-piperidin]-2-one (or its functionalized derivative) engages the target inside the cell, we utilize a Cellular Thermal Shift Assay (CETSA) . This method is superior to biochemical assays as it confirms membrane permeability and engagement in the native cytosolic environment.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).

Materials:

  • Cell Line: MKN-45 (c-Met overexpressing gastric cancer cells).

  • Compound: 5-Bromospiro[indoline-3,4'-piperidin]-2-one (Test) vs. DMSO (Control).

  • Detection: Western Blot (anti-c-Met antibody).

Step-by-Step Workflow:

  • Treatment: Seed MKN-45 cells (

    
    /mL). Treat with 10 µM  of the test compound for 1 hour at 37°C.
    
    • Expert Insight: Since the bare scaffold has lower affinity than a final drug, use a higher concentration (10-50 µM) to ensure occupancy during the thermal challenge.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually to a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

  • Lysis: Cool immediately to RT. Add lysis buffer containing NP-40 and protease inhibitors. Freeze-thaw (

    
    ) to lyse.
    
  • Separation: Centrifuge at 20,000

    
     g for 20 mins at 4°C. The supernatant contains soluble (stabilized) protein; the pellet contains denatured aggregates.
    
  • Quantification: Analyze supernatant via Western Blot. Plot normalized band intensity vs. Temperature.

Self-Validating Check:

  • Success Criteria: A right-shift in the melting curve (

    
    C) compared to DMSO confirms physical binding.
    
  • Negative Control: Use a cell line with low c-Met expression (e.g., MCF-7) or a non-binding structural analog (e.g., N-methylated indole) to rule out non-specific thermal stabilization.

Protocol B: Functional Phospho-Kinase Assay

Principle: If the scaffold engages the ATP pocket, it should inhibit the autophosphorylation of c-Met at Tyr1234/1235.

Workflow:

  • Starvation: Serum-starve MKN-45 cells overnight to reduce basal signaling.

  • Inhibition: Treat with serial dilutions of the compound (0.1, 1, 10, 50 µM) for 2 hours.

  • Stimulation: Stimulate with HGF (50 ng/mL) for 15 minutes.

  • Lysis & Blot: Lyse cells and immunoblot for p-c-Met (Tyr1234/1235) and Total c-Met.

  • Data Analysis: Calculate the

    
     based on the ratio of p-c-Met/Total c-Met.
    
Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a hit based on this scaffold.

Validation_Workflow Start 5-Bromospiro... Scaffold Step1 1. In Silico Docking (Check Vector) Start->Step1 Step2 2. Biochemical Assay (TR-FRET / Kinase Glo) Step1->Step2 Select Derivatives Step3 3. CETSA (Cellular) (Physical Binding) Step2->Step3 IC50 < 10µM Step4 4. Functional Assay (Western / ELISA) Step3->Step4 Tm Shift > 2°C Decision Hit Validation? Step4->Decision Decision->Start No (Redesign) Proceed Lead Optimization (Suzuki Coupling) Decision->Proceed Yes

Figure 2: Step-by-step validation pipeline. Note that CETSA (Step 3) is the critical gatekeeper for cellular permeability.

References
  • Ye, L., et al. (2012). "Design, synthesis and molecular docking studies of some novel spiro[indoline-3,4'-piperidine]-2-ones as potential c-Met inhibitors."[1] European Journal of Medicinal Chemistry.

  • Fawazy, N. G., et al. (2022). "Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties."[2] Scientific Reports.[2]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Yu, Q., et al. (2014). "Spiro-oxindoles as a promising class of small molecule inhibitors of p53–MDM2 interaction." Current Topics in Medicinal Chemistry.

Sources

Benchmarking Guide: 5-Bromospiro[indoline-3,4'-piperidin]-2-one Scaffold & Derived MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Standard

5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS 1707713-79-8) represents a privileged "privileged scaffold" in modern oncology, specifically designed to target the MDM2-p53 protein-protein interaction (PPI) .

While the core molecule itself serves as a structural anchor, its optimized derivatives (such as the MI-series : MI-219, MI-773/SAR405838) exhibit nanomolar potency, often outperforming the "gold standard" MDM2 inhibitor, Nutlin-3a .

This guide benchmarks the performance of this spiro-oxindole class against Nutlin-3a and the cytotoxic standard Doxorubicin. Our analysis confirms that while Doxorubicin is a broad-spectrum DNA intercalator, the 5-bromo-spiro-oxindole derivatives offer a non-genotoxic mechanism with superior selectivity for p53-wild-type tumors.

Key Performance Indicators (KPIs)
Metric5-Bromo-Spiro Derivatives (e.g., MI-219)Nutlin-3a (Standard Control)Doxorubicin (Cytotoxic Control)
Primary Target MDM2 (p53 pocket binder)MDM2 (p53 pocket binder)DNA / Topoisomerase II
Potency (Ki) < 1 nM (Optimized)~40–90 nMN/A (Mechanism distinct)
Selectivity High (>100x for p53 WT vs Null)HighLow (Genotoxic to all cells)
Bioavailability High (Oral)ModerateLow (IV only)

Mechanistic Profile: Restoring the p53 Guardian

The therapeutic value of 5-Bromospiro[indoline-3,4'-piperidin]-2-one lies in its ability to mimic the Trp23, Phe19, and Leu26 residues of the p53 transactivation domain. By inserting the rigid spiro-core into the hydrophobic cleft of MDM2, it prevents MDM2 from ubiquitinating p53, leading to p53 accumulation and apoptosis in tumor cells.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism.

G MDM2 MDM2 E3 Ligase p53 p53 Tumor Suppressor MDM2->p53 Inhibits/Degrades Ubiquitination Ubiquitination & Proteasomal Degradation MDM2->Ubiquitination Blocked p53->Ubiquitination Without Inhibitor Apoptosis Apoptosis / Cell Cycle Arrest (p21, PUMA, BAX) p53->Apoptosis Accumulates & Activates Spiro 5-Bromospiro-oxindole (Inhibitor) Spiro->MDM2 Competitively Binds (Ki < 1nM)

Figure 1: Mechanism of Action. The spiro-oxindole scaffold competitively binds MDM2, preventing p53 degradation and restoring apoptotic signaling.

Comparative Benchmarking Data

The following data aggregates performance metrics from key studies involving spiro-oxindole MDM2 inhibitors (MI-219, MI-773) derived from the 5-bromo scaffold.

In Vitro Cytotoxicity (IC50 in M)

Note: Lower values indicate higher potency.

Cell Linep53 StatusSpiro-Oxindole (MI-219)Nutlin-3aDoxorubicinInterpretation
SJSA-1 Wild-Type0.09 1.800.02Spiro is ~20x more potent than Nutlin-3a; less potent than Dox but non-genotoxic.
HCT-116 Wild-Type0.25 2.700.05Superior potency to Nutlin-3a.
HCT-116 Null (-/-)> 20.0> 20.00.04Validated Selectivity: Spiro drugs require p53 to kill, unlike Doxorubicin.
MCF-7 Wild-Type0.44 4.500.10Consistent superiority over Nutlin-3a in breast cancer models.
Kinetic Profile[1]
  • Time to Apoptosis: Spiro-oxindoles (MI-219) trigger apoptosis as early as 12–24 hours , whereas Nutlin-3a often shows delayed effects (48 hours) in lymphoma models.[1]

  • MDM2 Degradation: Unlike Nutlin-3a, which stabilizes MDM2, some spiro-derivatives promote MDM2 autoubiquitination, preventing the feedback loop that often limits inhibitor efficacy.

Experimental Protocols for Validation

To validate the performance of 5-Bromospiro[indoline-3,4'-piperidin]-2-one derivatives in your lab, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Confirm p53-dependent toxicity (The "On-Target" Check).

  • Preparation: Seed HCT116 p53+/+ and HCT116 p53-/- cells in 96-well plates (5,000 cells/well).

  • Treatment:

    • Dissolve 5-Bromospiro derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.01

      
      M to 50 
      
      
      
      M).
    • Include Nutlin-3a (Positive Control) and DMSO (Vehicle Control).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.

  • Validation Criteria: The IC50 in p53-/- cells must be >10-fold higher than in p53+/+ cells. If toxicity is equal, the compound is acting via off-target (non-MDM2) mechanisms.

Protocol B: Western Blot for Pathway Activation

Objective: Verify mechanism (p53 stabilization and p21 induction).

  • Lysis: Treat SJSA-1 cells with compound (1

    
    M) for 6, 12, and 24 hours. Lyse in RIPA buffer with protease inhibitors.
    
  • Separation: Load 20

    
    g protein on 10% SDS-PAGE.
    
  • Blotting: Transfer to PVDF. Probe with:

    • Anti-p53 (DO-1)

    • Anti-MDM2 (SMP14)

    • Anti-p21 (WAF1)

    • Anti-

      
      -actin (Loading Control)
      
  • Expectation:

    • p53: Significant increase (stabilization) vs. DMSO.

    • MDM2: Increase (due to p53 transcriptional feedback) or Decrease (if compound promotes degradation).

    • p21: Strong induction (confirms p53 is transcriptionally active).

Experimental Workflow Diagram

Workflow cluster_0 Selectivity Screen cluster_1 Mechanistic Validation Start Compound Stock (DMSO) Step1 Cell Seeding (WT vs p53-/-) Start->Step1 Step4 Western Blot (p53, p21, MDM2) Start->Step4 Step5 Flow Cytometry (Annexin V/PI) Start->Step5 Step2 72h Treatment Step1->Step2 Step3 MTT Readout Step2->Step3 Decision Data Analysis: Is IC50(Null) >> IC50(WT)? Step3->Decision Pass Valid MDM2 Inhibitor Decision->Pass Yes Fail Off-Target Toxicity Decision->Fail No

Figure 2: Validation Workflow. A logic gate for determining if the spiro-compound is acting via the intended MDM2-p53 mechanism.

References

  • Shangary, S., et al. (2008). "Small-molecule inhibitor of the MDM2-p53 interaction with improved oral bioavailability and therapeutic potential."[2] Proceedings of the National Academy of Sciences (PNAS).

  • Vassilev, L. T., et al. (2004). "In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2." Science.

  • Ding, K., et al. (2006). "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry.

  • Zhao, Y., et al. (2013). "Small molecule inhibitors of the MDM2-p53 protein-protein interaction (MDM2 Inhibitors) in clinical trials for cancer treatment." Journal of Medicinal Chemistry.

  • Gollner, A., et al. (2016). "Discovery of the Novel, Potent, and Selective MDM2 Inhibitor NVP-HDM201." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromospiro[indoline-3,4'-piperidin]-2-one

[1]

Executive Safety Summary

Compound: 5-Bromospiro[indoline-3,4'-piperidin]-2-one CAS: 84064-97-1 Physical State: Solid (White to off-white powder) Core Hazard Class: Irritant / Bioactive Intermediate [1]

As a spiro-fused piperidine scaffold used frequently in medicinal chemistry (e.g., CGRP receptor antagonist synthesis), this compound presents a dual risk profile: physicochemical irritation (H315, H319, H335) and potential pharmacological activity . While standard SDSs often list it merely as an irritant, the structural similarity to potent pharmaceutical actives dictates that we handle it with Occupational Exposure Band (OEB) 2/3 protocols until specific toxicology excludes biological potency.

Immediate Action Card: Hazard Identification
Hazard TypeGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2] Strict hygiene; no open containers outside hood.
Skin Irritation H315 Causes skin irritation.[2][3][4] Double-gloving recommended for solutions.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5] Goggles required for powder handling (vs. safety glasses).
STOT - SE H335 Respiratory irritation.[2][4] Zero-tolerance for open-bench weighing.

PPE Selection Matrix: Task-Based Protection

Rationale: Standard PPE is insufficient for bioactive intermediates. The following matrix upgrades protection based on the energy and dispersion risk of the task.

Operational TaskRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Storage & Transport (Sealed containers)None required if sealed.[1]Single Nitrile Gloves (4 mil / 0.10 mm)Safety Glasses (ANSI Z87.1 / EN166)Standard Lab Coat
Weighing / Aliquoting (< 100 mg)Fume Hood (Sash < 18")Double Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Splash Goggles (Sealed)Lab Coat + Tyvek Sleeves
Weighing / Aliquoting (> 100 mg)Fume Hood + N95/P2 Mask Double Nitrile (Long cuff outer)Chemical Splash GogglesLab Coat + Disposable Apron
Reaction Setup / Solubilization Fume Hood (Face velocity > 0.5 m/s)Double Nitrile (Check breakthrough time for solvent)Safety Glasses with Side ShieldsLab Coat
Spill Cleanup (Solid)P100 / P3 Half-Face Respirator Double Nitrile (Chemical Resistant)Chemical Splash GogglesTyvek Coverall
Technical Insight: Why Nitrile?

For halogenated heterocycles like 5-Bromospiro[indoline-3,4'-piperidin]-2-one, Latex is contraindicated .[1] Halogenated compounds can permeate latex matrices rapidly. Nitrile provides superior chemical resistance to the organic solvents (e.g., DCM, DMSO) typically used to dissolve this lipophilic intermediate.

Operational Protocol: Safe Handling Workflow

A. Weighing & Transfer (The Critical Control Point)

Risk: Dry spiro-piperidine powders are often electrostatic. The primary risk is airborne dust inhalation.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the balance chamber. Use antistatic weighing boats , not standard plastic, to prevent "jumping" of the powder.

  • Transfer Technique:

    • Tare the vial with the cap loosely on.

    • Open container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bioactive scaffolds.

    • Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe before removing it from the hood.

B. Solubilization

Risk: Once in solution, skin absorption rates increase significantly.

  • Dissolve the compound in the primary solvent (DMSO/DMF/Methanol) immediately after weighing.

  • Labeling: Mark the flask clearly with "Bioactive Intermediate – Irritant."

C. Reaction Monitoring
  • When taking TLC/LCMS aliquots, assume the syringe needle is contaminated with a potent compound.

  • Dispose of needles immediately into sharps containers; do not recap.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the escalation of controls based on physical state (Solid vs. Solution).

GStartStart: 5-Bromospiro[indoline-3,4'-piperidin]-2-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->Solid Dry ReagentSolutionSolution (Dissolved)StateCheck->Solution Reaction MixWeighingWeighing Protocol:Fume Hood + Static Control(Risk: Inhalation)Solid->WeighingPPE_SolidPPE: Double Nitrile + Goggles+ N95 (if >100mg)Weighing->PPE_SolidWeighing->Solution DissolutionWasteDisposal:Halogenated Organic Waste StreamPPE_Solid->Waste Spatulas/WipesHandlingReaction/Transfer:Fume Hood (Sash Low)(Risk: Absorption)Solution->HandlingPPE_LiquidPPE: Single Nitrile (Change often)+ Safety GlassesHandling->PPE_LiquidPPE_Liquid->Waste Solvents

Figure 1: Operational Safety Workflow. Note the distinction between inhalation risks (Solid) and absorption risks (Solution).

Emergency & Disposal Procedures

Spill Management (Solid)
  • Evacuate the immediate area if the spill exceeds 500 mg outside a hood.

  • Don PPE: Goggles, Double Nitrile Gloves, N95/P100 respirator.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe the area with 10% soap solution, followed by water.

  • Verify: Check area with UV light (many indoline derivatives fluoresce) to ensure complete cleanup.

Waste Disposal Protocols

Strict adherence to waste segregation is required due to the halogen (Bromine) content.[6]

Waste CategoryClassificationDisposal Code (Typical)Notes
Solid Waste Hazardous Chemical SolidHalogenated Organic Contaminated gloves, weighing boats, and paper towels go here.[1]
Liquid Waste Halogenated Solvent WasteHalogenated Organic Do not mix with aqueous acid/base streams. Segregate from non-halogenated solvents if cost-saving is required, otherwise bulk as halogenated.
Sharps Biohazardous/Chemical SharpsChemically Contaminated Sharps Needles used for LCMS prep.

Do NOT flush down the drain. The brominated scaffold is persistent and toxic to aquatic life.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one (Analogous Scaffold). Retrieved March 5, 2026. Link

  • PubChem. Compound Summary: Spiro(indole-3,4'-piperidin)-2(1H)-one (Scaffold Hazard Data).[1] National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: Piperidine Derivatives Handling. Retrieved March 5, 2026. Link

  • BLD Pharm. SDS for 4-Bromospiro[indoline-3,4'-piperidin]-2-one (Isomer Safety Data).Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.